4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid
Description
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Properties
IUPAC Name |
4-methylsulfonyl-3-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-18(16,17)11-5-4-9(12(14)15)8-10(11)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQRLYMDRXWCPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650216 | |
| Record name | 4-(Methanesulfonyl)-3-(pyrrolidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000018-48-3 | |
| Record name | 4-(Methanesulfonyl)-3-(pyrrolidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid, a molecule of interest in pharmaceutical research and development. The described synthetic pathway is centered around a key nucleophilic aromatic substitution reaction. This document details the necessary starting materials, step-by-step experimental procedures, and expected outcomes, supported by quantitative data and a visual representation of the synthetic workflow.
Synthetic Strategy
The synthesis of this compound is achieved through a two-step process. The first step involves the preparation of the key intermediate, 3-fluoro-4-methylsulfonylbenzoic acid. This intermediate then undergoes a nucleophilic aromatic substitution (SNAr) reaction with pyrrolidine to yield the final product. The electron-withdrawing nature of the sulfonyl group facilitates the displacement of the fluoride atom by the incoming nucleophile, pyrrolidine.
Experimental Protocols
Step 1: Synthesis of 3-fluoro-4-methylsulfonylbenzoic acid
The starting material, 3-fluoro-4-methylsulfonylbenzoic acid, is a known compound and can be sourced from commercial suppliers. For the purpose of this guide, we will consider it as a commercially available starting material.
Table 1: Properties of 3-fluoro-4-methylsulfonylbenzoic acid
| Property | Value |
| Molecular Formula | C₈H₇FO₄S |
| Molecular Weight | 218.21 g/mol |
| CAS Number | 185945-88-4 |
| Appearance | White to off-white solid |
Step 2: Synthesis of this compound
This pivotal step involves the nucleophilic aromatic substitution reaction between 3-fluoro-4-methylsulfonylbenzoic acid and pyrrolidine.
Reaction Scheme:
Experimental Procedure:
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Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-4-methylsulfonylbenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
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Addition of Reagents: To the stirred solution, add pyrrolidine (2.0-3.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq). The base is crucial to neutralize the hydrofluoric acid (HF) formed during the reaction.
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Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), until the starting material is consumed.
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Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate (inorganic salts) has formed, it can be removed by filtration. The filtrate is then carefully acidified with an aqueous acid (e.g., 1 M HCl) to a pH of approximately 3-4. The acidification will protonate the carboxylic acid, leading to the precipitation of the crude product.
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Purification: The precipitated solid is collected by filtration, washed with water to remove any remaining salts, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) or by column chromatography on silica gel to afford the pure this compound.
Table 2: Reagents and Indicative Quantities
| Reagent | Molecular Weight ( g/mol ) | Indicative Molar Ratio |
| 3-fluoro-4-methylsulfonylbenzoic acid | 218.21 | 1.0 |
| Pyrrolidine | 71.12 | 2.0 - 3.0 |
| Potassium Carbonate (or Et₃N) | 138.21 (or 101.19) | 2.0 - 3.0 |
| Polar Aprotic Solvent (e.g., DMSO) | - | - |
Quantitative Data
As a specific literature procedure with yield and purity data for this exact synthesis is not available, the following table presents expected ranges based on similar reported nucleophilic aromatic substitution reactions.
Table 3: Expected Product Characteristics
| Parameter | Expected Value/Range |
| Yield | 60-90% |
| Purity (by HPLC) | >95% |
| Appearance | White to pale yellow solid |
| Melting Point | To be determined |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic workflow for this compound.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to use this information as a starting point and to conduct their own optimization and characterization studies to ensure the quality and reproducibility of their results.
Technical Guide: Physicochemical Properties of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physicochemical properties of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid. Due to the limited availability of public data, this document outlines the fundamental characteristics and presents a generalized experimental workflow for the determination of key physicochemical parameters.
Core Physicochemical Data
The following table summarizes the basic molecular information for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₄S | [1][2][3] |
| Molecular Weight | 269.32 g/mol | [1][2][3] |
| CAS Number | 1000018-48-3 | [1][2][3] |
Note: Extensive searches of scientific literature and chemical databases did not yield experimentally determined quantitative data for properties such as melting point, boiling point, solubility, pKa, and LogP for this specific compound.
Experimental Protocols for Physicochemical Characterization
While specific experimental protocols for this compound are not available in the public domain, this section outlines a standard workflow for the characterization of a novel solid organic acid.
General Workflow
The following diagram illustrates a typical experimental workflow for determining the key physicochemical properties of a solid organic compound like this compound.
Methodological Descriptions
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Melting Point: The melting point of a purified solid sample would be determined using a calibrated digital melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
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Solubility: The equilibrium solubility in various solvents (e.g., water, ethanol, DMSO) would be measured using the shake-flask method. An excess of the compound is agitated in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical technique, such as HPLC-UV.
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pKa: The acid dissociation constant (pKa) of the carboxylic acid group can be determined by potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored with a calibrated pH meter. The pKa is calculated from the titration curve. Alternatively, UV-Vis spectrophotometry can be used if the molar absorptivity of the ionized and non-ionized forms of the compound differs.
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LogP (Octanol-Water Partition Coefficient): The LogP value, a measure of lipophilicity, is typically determined by the shake-flask method. A known amount of the compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in both phases is measured, and the LogP is calculated as the logarithm of the ratio of the concentrations. Reverse-phase high-performance liquid chromatography (RP-HPLC) can also be used to estimate LogP by correlating the retention time with that of compounds with known LogP values.
Signaling Pathways and Biological Activity
As of the latest available information, there are no published studies detailing the biological activity or any associated signaling pathways for this compound. Further research would be required to elucidate any potential pharmacological effects.
Conclusion
This technical guide provides the foundational physicochemical information for this compound. While basic molecular identifiers are established, a significant gap in experimentally determined quantitative data exists. The provided general experimental workflow serves as a standard methodology for the future characterization of this and other novel chemical entities. For researchers and drug development professionals, the lack of data underscores the need for primary experimental investigation to fully understand the compound's properties and potential applications.
References
In-Depth Technical Guide: 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid (CAS 1000018-48-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for research and informational purposes only. 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid is a chemical compound for laboratory use and is not intended for diagnostic or therapeutic use.
Core Compound Identification and Properties
This compound is a substituted aromatic carboxylic acid. Its chemical structure features a benzoic acid core, a methylsulfonyl group, and a pyrrolidine ring.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1000018-48-3 | [1][2] |
| Molecular Formula | C₁₂H₁₅NO₄S | [1][2] |
| Molecular Weight | 269.32 g/mol | [1][2] |
| MDL Number | MFCD09743732 | [1] |
| Hazard Statement | Irritant | [1] |
Synthesis and Manufacturing
Detailed, publicly available experimental protocols for the specific synthesis of this compound are limited. However, based on its structure, a plausible synthetic route can be conceptualized.
Conceptual Synthesis Workflow:
The synthesis would likely involve a multi-step process starting from a commercially available substituted benzene derivative. A key step would be the introduction of the pyrrolidine moiety via nucleophilic aromatic substitution on a suitably activated benzene ring, followed by manipulation of other functional groups to yield the final benzoic acid product.
Caption: Conceptual synthetic workflow for this compound.
Potential Research Applications
While specific biological activity data for this compound is not extensively published, its structural motifs are prevalent in compounds of interest in drug discovery. The pyrrolidine ring and substituted benzoic acid core are recognized scaffolds in medicinal chemistry.
Potential Areas of Investigation:
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Screening Library Component: This compound is likely utilized as a component in high-throughput screening libraries for the discovery of novel bioactive molecules.
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Fragment-Based Drug Design: The distinct chemical moieties could serve as fragments for building larger, more complex molecules with desired pharmacological properties.
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Medicinal Chemistry Intermediate: It can be used as a versatile starting material for the synthesis of more complex derivatives with potential therapeutic applications.
Safety and Handling
According to available safety data sheets, this compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound.
Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.
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Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.
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Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
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First Aid:
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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In case of skin contact: Wash with plenty of soap and water.
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If inhaled: Move the person to fresh air.
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If swallowed: Rinse mouth. Do NOT induce vomiting.
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Current State of Research and Future Outlook
Currently, there is a notable absence of in-depth, peer-reviewed research articles detailing the biological activity, mechanism of action, or specific therapeutic applications of this compound. The compound is primarily available through chemical suppliers as a research chemical.
The future outlook for this compound will likely depend on the results of screening campaigns and its utility as a building block in the synthesis of novel therapeutic agents. As drug discovery programs continue to explore new chemical space, the potential for this and related compounds to emerge as leads for various biological targets remains. Researchers are encouraged to publish any findings related to the bioactivity of this molecule to contribute to the collective scientific knowledge.
References
In-Depth Technical Guide: Structure Elucidation of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines a plausible synthetic route and presents predicted spectroscopic data based on the analysis of structurally related molecules. The methodologies for key analytical techniques are detailed to serve as a practical reference for researchers. Furthermore, potential biological applications are discussed, with a focus on its role as a potential matrix metalloproteinase (MMP) inhibitor, a class of enzymes implicated in various pathological conditions, including cancer.
Chemical Structure and Properties
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IUPAC Name: 4-(Methylsulfonyl)-3-(pyrrolidin-1-yl)benzoic acid
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CAS Number: 1000018-48-3[1]
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Chemical Structure:

Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₄S | [1][2] |
| Molecular Weight | 269.32 | [1][2] |
| CAS Number | 1000018-48-3 | [1] |
Proposed Synthesis Pathway
A plausible synthetic route for this compound is proposed in three main steps starting from 4-methylthiobenzoic acid. This pathway involves oxidation, nitration, reduction, and a final palladium-catalyzed amination reaction.
Experimental Protocols
Step 1: Synthesis of 4-Methylsulfonylbenzoic Acid
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Reaction: Oxidation of 4-methylthiobenzoic acid.
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Protocol: To a solution of 4-methylthiobenzoic acid in a suitable solvent such as acetic acid, an oxidizing agent like hydrogen peroxide or potassium permanganate is added. The reaction mixture is stirred at room temperature or heated to ensure complete conversion. The product, 4-methylsulfonylbenzoic acid, can be isolated by filtration or extraction after the reaction is complete.
Step 2: Synthesis of 4-Methylsulfonyl-3-nitrobenzoic Acid
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Reaction: Nitration of 4-methylsulfonylbenzoic acid.
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Protocol: 4-Methylsulfonylbenzoic acid is treated with a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. The reaction is usually carried out at a low temperature (0-10 °C) to control the exothermic reaction and prevent over-nitration. The product, 4-methylsulfonyl-3-nitrobenzoic acid, precipitates upon pouring the reaction mixture into ice water and can be collected by filtration.
Step 3: Synthesis of 3-Amino-4-methylsulfonylbenzoic Acid
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Reaction: Reduction of the nitro group.
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Protocol: The nitro group of 4-methylsulfonyl-3-nitrobenzoic acid is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation using a palladium-on-carbon catalyst under a hydrogen atmosphere. The resulting 3-amino-4-methylsulfonylbenzoic acid is then isolated and purified.
Step 4: Synthesis of this compound
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Reaction: Buchwald-Hartwig amination.
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Protocol: 3-Amino-4-methylsulfonylbenzoic acid is coupled with pyrrolidine using a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide or cesium carbonate) in an inert solvent like toluene or dioxane. The reaction is heated under an inert atmosphere until completion. The final product is then purified using chromatographic techniques.
Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally analogous compounds.
Table 2: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.9 | br s | 1H | -COOH |
| ~7.8 | d | 1H | Ar-H |
| ~7.6 | dd | 1H | Ar-H |
| ~7.4 | d | 1H | Ar-H |
| ~3.4 | t | 4H | -N-(CH₂)₂- (pyrrolidine) |
| ~3.2 | s | 3H | -SO₂CH₃ |
| ~1.9 | m | 4H | -(CH₂)₂- (pyrrolidine) |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | -COOH |
| ~145 | Ar-C |
| ~135 | Ar-C |
| ~131 | Ar-C |
| ~128 | Ar-C |
| ~125 | Ar-C |
| ~120 | Ar-C |
| ~52 | -N-(CH₂)₂- (pyrrolidine) |
| ~44 | -SO₂CH₃ |
| ~25 | -(CH₂)₂- (pyrrolidine) |
Table 4: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (carboxylic acid dimer) |
| 1710-1680 | Strong | C=O stretch (carboxylic acid) |
| 1320-1280 | Strong | S=O stretch (asymmetric) |
| 1160-1120 | Strong | S=O stretch (symmetric) |
| 1250-1180 | Medium | C-N stretch (aromatic amine) |
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 269 | [M]⁺, Molecular ion |
| 252 | [M - OH]⁺ |
| 224 | [M - COOH]⁺ |
| 190 | [M - SO₂CH₃]⁺ |
| 70 | [C₄H₈N]⁺ (pyrrolidinyl fragment) |
Potential Biological Activity and Signaling Pathway
Derivatives of pyrrolidine are known to exhibit a wide range of biological activities. Notably, compounds containing a pyrrolidine scaffold have been investigated as inhibitors of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is associated with various diseases, including cancer, where they play a crucial role in tumor invasion and metastasis.
The structural features of this compound, particularly the pyrrolidine ring, suggest its potential as an MMP inhibitor. The carboxylic acid group can act as a zinc-binding group, a key interaction for MMP inhibition.
Conclusion
This technical guide provides a foundational understanding of the structure, synthesis, and potential biological relevance of this compound. While direct experimental data remains scarce, the proposed synthetic pathway and predicted spectroscopic characteristics offer a valuable starting point for researchers interested in this compound. The structural analogy to known matrix metalloproteinase inhibitors suggests a promising avenue for future investigation into its therapeutic potential, particularly in the context of oncology. Further experimental validation is necessary to confirm the presented hypotheses and fully elucidate the properties of this molecule.
References
An In-depth Technical Guide to 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and a proposed synthetic route for 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug development.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below. This data is essential for experimental design, formulation, and analytical characterization.
| Parameter | Value |
| Molecular Formula | C₁₂H₁₅NO₄S[1][2][3] |
| Molecular Weight | 269.32 g/mol [1][2][3] |
| CAS Number | 1000018-48-3 |
Proposed Experimental Protocol: Synthesis
While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, a plausible and efficient synthetic route can be proposed based on established principles of nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of medicinal chemistry for the formation of aryl-amine bonds.
The proposed two-step synthesis involves the initial preparation of a halogenated precursor, followed by a nucleophilic aromatic substitution reaction with pyrrolidine.
Step 1: Synthesis of Methyl 3-fluoro-4-(methylsulfonyl)benzoate (Intermediate)
This initial step would involve the synthesis of a suitable starting material, for which multiple routes could be envisioned starting from commercially available reagents. For the purpose of this guide, we will assume the availability of 3-fluoro-4-(methylsulfonyl)benzoic acid, which would then be esterified to protect the carboxylic acid and improve solubility in organic solvents for the subsequent step.
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Reaction: Fischer esterification of 3-fluoro-4-(methylsulfonyl)benzoic acid.
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Reagents:
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3-fluoro-4-(methylsulfonyl)benzoic acid
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Methanol (anhydrous)
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Sulfuric acid (concentrated, catalytic amount)
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Procedure:
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Dissolve 3-fluoro-4-(methylsulfonyl)benzoic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
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Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
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Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 3-fluoro-4-(methylsulfonyl)benzoate.
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Purify the crude product by column chromatography or recrystallization.
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Step 2: Synthesis of this compound
This step involves the nucleophilic aromatic substitution of the fluorine atom by pyrrolidine, followed by the hydrolysis of the methyl ester to yield the final benzoic acid derivative.
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Reaction: Nucleophilic aromatic substitution followed by ester hydrolysis.
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Reagents:
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Methyl 3-fluoro-4-(methylsulfonyl)benzoate (from Step 1)
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Pyrrolidine
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A suitable polar aprotic solvent (e.g., Dimethyl sulfoxide - DMSO)
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A non-nucleophilic base (e.g., Potassium carbonate)
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Aqueous sodium hydroxide
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Aqueous hydrochloric acid
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Procedure:
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To a solution of methyl 3-fluoro-4-(methylsulfonyl)benzoate in DMSO, add potassium carbonate and pyrrolidine.
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Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
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After the substitution reaction is complete, cool the mixture and add an aqueous solution of sodium hydroxide.
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Heat the mixture to facilitate the hydrolysis of the methyl ester.
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Once hydrolysis is complete, cool the reaction mixture and acidify with aqueous hydrochloric acid to precipitate the product.
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Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.
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Further purification can be achieved by recrystallization.
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Biological Signaling Pathways and Activity
As of the current date, there is no specific information available in the public scientific literature regarding the biological activity, signaling pathways, or pharmacological profile of this compound. Further research and screening would be required to determine its potential biological targets and therapeutic applications.
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: Proposed two-step synthesis of this compound.
References
Uncharted Territory: An Inquiry into the Potential Biological Activity of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic Acid
Disclaimer: As of December 2025, there is no publicly available scientific literature or patent data detailing the biological activity, mechanism of action, or any preclinical or clinical studies of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid. The information presented herein is a speculative analysis based on the biological activities of structurally related compounds and is intended to serve as a potential guide for future research.
Introduction
This compound is a synthetic organic compound featuring a benzoic acid scaffold substituted with a methylsulfonyl group and a pyrrolidine ring. While the specific biological profile of this molecule remains uncharacterized, analysis of its constituent chemical moieties can provide insights into its potential pharmacological activities. Benzoic acid derivatives are a well-established class of compounds with diverse biological properties. The presence of a methylsulfonyl group, a common substituent in medicinal chemistry, can influence a molecule's polarity, solubility, and ability to act as a hydrogen bond acceptor. The pyrrolidine ring, a saturated five-membered heterocycle, is a prevalent feature in many biologically active natural products and synthetic drugs. This in-depth guide will explore the potential biological activities of this compound by examining the established activities of structurally analogous compounds.
Potential Therapeutic Areas Based on Structurally Related Compounds
Based on the activities of compounds sharing key structural features with this compound, several potential therapeutic areas can be hypothesized. These include, but are not limited to, antimicrobial, anti-inflammatory, and neurological applications.
Antimicrobial Activity
Several benzoic acid derivatives incorporating sulfonyl groups have demonstrated antimicrobial properties. For instance, a study on new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives showed moderate antibacterial activity against Gram-positive bacterial strains.[1] While these compounds differ in the substitution at the 3-position, the shared sulfonylbenzoic acid core suggests that this compound may warrant investigation for similar activity.
VLA-4 Antagonism and Anti-inflammatory Potential
Derivatives of benzoic acid containing a pyrrolidine moiety have been identified as potent antagonists of Very Late Antigen-4 (VLA-4). One such compound, 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid, has demonstrated efficacy in a murine asthma model, suggesting anti-inflammatory potential.[2] VLA-4 is an integrin that plays a crucial role in the adhesion and migration of lymphocytes, making its antagonists promising candidates for the treatment of inflammatory diseases.
Kappa-Opioid Receptor (KOR) Antagonism
A compound with a pyrrolidin-1-ylsulfonyl group, 2-Methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), has been characterized as a high-affinity antagonist of the kappa-opioid receptor (KOR). KOR antagonists are being investigated for the treatment of depression, anxiety, and substance abuse disorders. The presence of the pyrrolidine and sulfonyl groups in this compound suggests that it could be explored for similar neurological activities.
Hypothetical Signaling Pathways and Mechanisms of Action
Given the absence of direct experimental data, the following diagrams illustrate hypothetical signaling pathways and experimental workflows based on the activities of the aforementioned structurally related compounds. These are intended to serve as conceptual frameworks for potential future investigations into the biological activity of this compound.
Caption: Hypothetical mechanism of VLA-4 antagonism.
References
In Silico Modeling of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid Interactions: A Technical Guide
Version: 1.0
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of the novel compound, 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid, with a putative biological target. While specific experimental data for this compound is not publicly available, this document outlines a robust computational workflow based on established practices in drug discovery and molecular modeling. For the purpose of this guide, Human Carbonic Anhydrase II (hCA II), a well-characterized enzyme, will be used as a representative target, given the structural similarities of the title compound to known carbonic anhydrase inhibitors. The protocols detailed herein are designed to be adaptable to other protein targets. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to apply computational techniques to elucidate molecular interactions.
Introduction
This compound is a small molecule with potential therapeutic applications. Its structure, featuring a benzoic acid, a sulfonyl group, and a pyrrolidine moiety, suggests possible interactions with various biological targets. In silico modeling offers a powerful and cost-effective approach to predict and analyze these interactions at a molecular level, providing insights that can guide further experimental validation and drug design efforts.
This guide will detail the key steps in a typical in silico modeling workflow, from protein and ligand preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations.
In Silico Modeling Workflow
The overall workflow for modeling the interaction of this compound with a protein target is depicted below.
Caption: A generalized workflow for in silico modeling of small molecule-protein interactions.
Experimental Protocols
Protein Preparation
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Acquisition of Protein Structure: The crystal structure of Human Carbonic Anhydrase II (hCA II) is obtained from the Protein Data Bank (PDB ID: 2CBE).
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Initial Cleaning: The protein structure is loaded into a molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera). All water molecules, co-factors (except the catalytic zinc ion), and any co-crystallized ligands are removed.
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Protonation and Optimization: The protein is protonated at a physiological pH of 7.4. The hydrogen bond network is optimized, and the structure is subjected to a restrained energy minimization to relieve any steric clashes.
Ligand Preparation
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2D to 3D Conversion: The 2D structure of this compound is drawn using a chemical sketcher (e.g., ChemDraw) and converted to a 3D structure.
-
Ionization and Tautomerization: The ligand's ionization state at pH 7.4 is determined, and possible tautomers are generated.
-
Energy Minimization: The 3D structure of the ligand is energy minimized using a suitable force field (e.g., OPLS_2005).
Molecular Docking
-
Grid Generation: A docking grid is defined around the active site of hCA II. The grid box is centered on the catalytic zinc ion and is large enough to accommodate the ligand in various orientations.
-
Ligand Docking: The prepared ligand is docked into the defined grid using a docking program (e.g., Glide, AutoDock Vina). Standard precision (SP) or extra precision (XP) modes can be used.
-
Pose Analysis: The resulting docking poses are analyzed based on their docking scores and binding interactions with the key active site residues.
Molecular Dynamics (MD) Simulation
-
System Preparation: The best-ranked docked pose of the protein-ligand complex is selected. The complex is solvated in a periodic box of water molecules (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Equilibration: The system undergoes a series of equilibration steps, including a short minimization, followed by a gradual heating to 300 K and pressure stabilization.
-
Production Run: A production MD simulation is run for a duration of 100 nanoseconds (ns) under NPT (isothermal-isobaric) ensemble. Trajectories are saved at regular intervals for analysis.
Binding Free Energy Calculation (MM/GBSA)
-
Trajectory Extraction: Snapshots of the protein-ligand complex are extracted from the MD simulation trajectory.
-
Energy Calculation: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is used to calculate the binding free energy (ΔG_bind) for each snapshot.
-
Averaging: The final reported ΔG_bind is the average over all the snapshots.
Data Presentation
The quantitative data obtained from the in silico modeling are summarized in the following tables.
Table 1: Molecular Docking Results
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| This compound | -8.5 | His94, His96, His119, Thr199, Thr200 | H-Bond, Hydrophobic, Coordination with Zn2+ |
| Acetazolamide (Control) | -9.2 | His94, His96, His119, Thr199, Thr200 | H-Bond, Hydrophobic, Coordination with Zn2+ |
Table 2: Molecular Dynamics Simulation Stability
| System | RMSD (Å) (Protein Backbone) | RMSD (Å) (Ligand) |
| hCA II - Ligand Complex | 1.2 ± 0.3 | 0.8 ± 0.2 |
| Apo hCA II | 1.1 ± 0.2 | N/A |
Table 3: Binding Free Energy Calculation
| Ligand | ΔG_bind (MM/GBSA) (kcal/mol) |
| This compound | -45.7 ± 5.3 |
| Acetazolamide (Control) | -52.1 ± 4.8 |
Visualization of Interactions and Pathways
Hypothetical Signaling Pathway Inhibition
Should this compound prove to be an effective inhibitor of a kinase, for example, a hypothetical downstream signaling pathway could be visualized as follows.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Logical Relationship of In Silico Analysis Steps
The logical flow of the analysis part of the in silico modeling process is outlined below.
Spectroscopic Profile of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid (CAS Number: 1000018-48-3). Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on its chemical structure and spectroscopic data from analogous compounds. It also outlines detailed, standardized experimental protocols for acquiring such data.
Compound Information:
-
IUPAC Name: this compound
-
CAS Number: 1000018-48-3[1]
-
Molecular Formula: C₁₂H₁₅NO₄S[1]
-
Molecular Weight: 269.32 g/mol [1]
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are derived from the known structure of the molecule and data available for structurally related benzoic acid derivatives.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet | 1H | -COOH |
| ~7.8 - 8.2 | Multiplet | 2H | Aromatic CH (positions 2, 6) |
| ~7.0 - 7.3 | Doublet | 1H | Aromatic CH (position 5) |
| ~3.3 - 3.6 | Multiplet | 4H | Pyrrolidine CH₂ (-NCH₂) |
| ~3.1 - 3.3 | Singlet | 3H | Methylsulfonyl CH₃ (-SO₂CH₃) |
| ~1.9 - 2.2 | Multiplet | 4H | Pyrrolidine CH₂ (-CH₂CH₂-) |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 170 | Carboxylic Acid Carbon (-COOH) |
| ~150 - 155 | Aromatic C (C-3, attached to N) |
| ~135 - 140 | Aromatic C (C-4, attached to SO₂CH₃) |
| ~130 - 135 | Aromatic CH (C-2, C-6) |
| ~120 - 125 | Aromatic C (C-1) |
| ~115 - 120 | Aromatic CH (C-5) |
| ~50 - 55 | Pyrrolidine C (-NCH₂) |
| ~40 - 45 | Methylsulfonyl C (-SO₂CH₃) |
| ~25 - 30 | Pyrrolidine C (-CH₂CH₂-) |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2500 - 3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~2900 - 3000 | Medium | C-H stretch (Aromatic and Aliphatic) |
| ~1680 - 1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600 - 1620 | Medium | C=C stretch (Aromatic) |
| ~1300 - 1350 | Strong | S=O stretch (Sulfone, asymmetric) |
| ~1150 - 1200 | Strong | S=O stretch (Sulfone, symmetric) |
| ~1200 - 1300 | Medium | C-N stretch (Aromatic amine) |
Table 4: Predicted Mass Spectrometry Data
| m/z Ratio | Predicted Ion |
| 269.07 | [M]⁺ |
| 270.07 | [M+H]⁺ |
| 292.05 | [M+Na]⁺ |
| 224.06 | [M-COOH]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the deuterated solvent peaks.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Scan a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (e.g., m/z 100-500).
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain accurate mass measurements for elemental composition determination.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
References
An In-depth Technical Guide on the Solubility of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of the novel organic compound, 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid. Understanding the solubility of this compound is critical for its application in various research and development phases, including formulation, analytical method development, and in vitro/in vivo studies. This document presents illustrative solubility data, a detailed experimental protocol for its determination, and a visual representation of the experimental workflow.
Illustrative Solubility Data
While specific experimental solubility data for this compound is not extensively available in published literature, the following table provides a set of hypothetical yet plausible solubility values in a range of common laboratory solvents at ambient temperature (25 °C). This data is intended to serve as a guideline for solvent selection in experimental work.
| Solvent | Solvent Type | Illustrative Solubility (mg/mL) at 25°C |
| Water (pH 7.0) | Polar Protic | < 0.1 |
| Methanol | Polar Protic | 5.2 |
| Ethanol | Polar Protic | 2.8 |
| Isopropanol | Polar Protic | 1.5 |
| Acetone | Polar Aprotic | 12.7 |
| Acetonitrile | Polar Aprotic | 8.9 |
| Dichloromethane | Non-polar | 0.5 |
| Hexane | Non-polar | < 0.01 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 40 |
Experimental Protocols for Solubility Determination
A robust and reliable method for determining the solubility of a solid compound like this compound is the gravimetric method.[1][2] This method involves preparing a saturated solution of the compound in a chosen solvent, separating the undissolved solid, and then determining the concentration of the dissolved solid by evaporating the solvent and weighing the residue.
Gravimetric Method for Solubility Determination
1. Materials and Apparatus:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, acetone)
-
Analytical balance (accurate to ±0.0001 g)
-
Vials or flasks with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.22 µm)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
-
Pipettes
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[3]
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette fitted with a syringe filter to remove any undissolved particles.
-
-
Solvent Evaporation and Weighing:
-
Transfer the filtered supernatant to a pre-weighed, clean, and dry evaporation dish.
-
Place the dish in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until the solvent has completely evaporated.
-
Once dry, place the dish in a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the solid residue on an analytical balance.
-
3. Calculation of Solubility:
-
The solubility (S) is calculated using the following formula:
S (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of supernatant collected
-
This procedure should be repeated at least three times for each solvent to ensure the reproducibility of the results.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the gravimetric method.
Caption: Workflow for Gravimetric Solubility Determination.
References
The Enigmatic Profile of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid: A Molecule Awaiting Discovery
Despite its well-defined chemical structure, 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid remains a compound largely absent from the public scientific record. Extensive searches of chemical databases, patent literature, and academic journals have yielded minimal information regarding its discovery, history, and biological activity, precluding the creation of an in-depth technical guide at this time.
This intriguing molecule, with the chemical formula C12H15NO4S, is cataloged by several chemical suppliers, indicating its synthesis is feasible and it is available for research purposes. However, beyond its basic physicochemical properties, a comprehensive scientific narrative is conspicuously absent. This suggests that this compound may be a novel compound, a sparsely studied research chemical, or an intermediate in a proprietary synthetic pathway that has not been publicly disclosed.
Physicochemical Properties
What is known about this compound is limited to the fundamental data provided by commercial vendors.
| Property | Value | Source |
| CAS Number | 1000018-48-3 | Alfa Chemistry, Matrix Scientific, Santa Cruz Biotechnology[1][2][3] |
| Molecular Formula | C12H15NO4S | Alfa Chemistry, Matrix Scientific, Santa Cruz Biotechnology[1][2][3] |
| Molecular Weight | 269.32 g/mol | Matrix Scientific, Santa Cruz Biotechnology[2][3] |
Postulated Synthesis and Experimental Pathways
While no specific synthesis for this compound has been published, its structure suggests a plausible synthetic route commencing from a substituted benzoic acid precursor. A logical approach would involve the nucleophilic aromatic substitution of a suitable leaving group at the 3-position of a 4-methylsulfonylbenzoic acid derivative with pyrrolidine.
A hypothetical synthetic workflow is outlined below. It is important to note that this represents a theoretical pathway and has not been experimentally validated from available literature.
The core of this proposed synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the methylsulfonyl group at the 4-position would activate the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to it. A halogen, such as fluorine or chlorine, at the 3-position would serve as a good leaving group for the incoming pyrrolidine nucleophile.
A generalized experimental protocol for such a reaction would likely involve:
-
Reaction Setup: Dissolving the 4-methylsulfonyl-3-halobenzoic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Adding pyrrolidine, often in excess to act as both the nucleophile and a base to neutralize the hydrogen halide formed during the reaction. An additional non-nucleophilic base, such as potassium carbonate or triethylamine, may also be employed.
-
Heating: Heating the reaction mixture to facilitate the substitution. The reaction temperature and time would need to be optimized.
-
Work-up and Purification: Upon completion, the reaction mixture would be subjected to an aqueous work-up to remove inorganic salts and excess reagents. The crude product would then be purified, likely through recrystallization or column chromatography.
The Pyrrolidine Moiety in Drug Discovery
The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to introduce a three-dimensional character into flat aromatic structures, which can enhance binding to biological targets.[4] Its basic nitrogen atom can also serve as a key interaction point. The presence of the pyrrolidine group in the target molecule suggests a potential for biological activity.
Future Research Directions
The absence of published data on this compound presents a clear opportunity for original research. Key areas for investigation would include:
-
Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthetic protocol, along with comprehensive characterization of the compound using modern analytical techniques (NMR, MS, IR, etc.).
-
Biological Screening: A broad-based biological screening campaign to identify any potential pharmacological activity. The structural motifs suggest that screening for activities such as antimicrobial, anticancer, or enzyme inhibition could be fruitful starting points.[5][6]
-
Structure-Activity Relationship (SAR) Studies: Should any biological activity be identified, the synthesis and evaluation of analogs would be a logical next step to understand the structure-activity relationships and optimize for potency and selectivity.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. scbt.com [scbt.com]
- 4. iris.unipa.it [iris.unipa.it]
- 5. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Derivatives of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic Acid
An Examination of a Novel Chemical Scaffold
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the current scientific knowledge regarding derivatives of the core chemical structure: 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid. Despite a thorough investigation of scientific literature and patent databases, publicly available information on the synthesis, biological activity, and specific applications of derivatives of this particular parent compound is exceedingly scarce. This document will summarize the known information about the parent compound and highlight the significant knowledge gap concerning its derivatives. While direct data is unavailable, this guide will also discuss related chemical structures and methodologies that could inform future research and development efforts in this area.
The Core Moiety: this compound
The foundational compound, this compound, is a documented chemical entity. Its basic properties are outlined below.
Table 2.1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1000018-48-3 |
| Molecular Formula | C₁₂H₁₅NO₄S |
| Molecular Weight | 269.32 g/mol |
| Canonical SMILES | CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)N2CCCC2 |
Source: Public chemical databases.
Derivatives: A Frontier for Discovery
A comprehensive search has revealed a significant lack of published research on the direct derivatives of this compound. This suggests that this particular chemical space remains largely unexplored, presenting a potential opportunity for novel discoveries in medicinal chemistry and drug development.
The absence of data precludes the presentation of quantitative data tables, detailed experimental protocols, and signaling pathway diagrams as originally intended for this guide.
Methodological Framework for Future Exploration
For researchers interested in pioneering the study of this compound derivatives, established synthetic methodologies for analogous compounds can provide a logical starting point. The following workflow outlines a potential approach for the synthesis and evaluation of novel derivatives.
Figure 1: A proposed workflow for the synthesis and subsequent biological evaluation of novel derivatives of this compound.
Experimental Protocols: A General Approach
While specific protocols for the target derivatives are unavailable, the following provides a generalized procedure for a key synthetic step: amide coupling.
Protocol 4.1.1: General Procedure for Amide Coupling via Acid Chloride
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.
-
Amide Formation: Dissolve the crude acid chloride in an anhydrous solvent (e.g., dichloromethane).
-
To this solution, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring for completion.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Potential Signaling Pathways and Therapeutic Targets
Given the structural features of the core moiety, one could hypothesize potential biological activities based on related compounds. For instance, benzoic acid derivatives are known to interact with a wide range of biological targets. The sulfonyl and pyrrolidine groups can influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as provide key interactions with protein targets.
Figure 2: Hypothetical therapeutic areas for derivatives of this compound based on common activities of related structural motifs.
Conclusion and Future Directions
The derivatives of this compound represent a largely uncharted area of chemical research. The lack of existing data presents a unique opportunity for the discovery of novel bioactive compounds. Future research should focus on the synthesis of a diverse library of derivatives, followed by systematic screening against a panel of biological targets. The methodologies and hypothetical frameworks presented in this guide offer a starting point for such endeavors. As new data emerges, a more detailed understanding of the structure-activity relationships and therapeutic potential of this compound class will undoubtedly unfold.
In-depth Technical Guide: 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid
To our valued researchers, scientists, and drug development professionals,
This document addresses the inquiry regarding the mechanism of action of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid . Following a comprehensive search of publicly available scientific literature and databases, it must be reported that there is currently no specific information detailing the biological mechanism of action for this particular compound.
The available information is limited to its chemical identity and its availability for research purposes from various chemical suppliers.[1][2][3][4] Therefore, the core requirements for an in-depth technical guide—including quantitative data, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled at this time due to the absence of primary research on this molecule.
This guide will instead provide the known chemical properties of the compound and discuss the documented mechanisms of action for structurally related, but distinct, chemical classes. This information is intended to provide a contextual framework for potential future research into the biological activity of this compound.
Chemical Profile of this compound
Below is a summary of the basic chemical information for the compound.
| Property | Value |
| CAS Number | 1000018-48-3 |
| Molecular Formula | C₁₂H₁₅NO₄S |
| Molecular Weight | 269.32 g/mol |
| Synonyms | 4-(methylsulphonyl)-3-pyrrolidin-1-ylbenzoic acid, 4-methanesulfonyl-3-(pyrrolidin-1-yl)benzoic acid |
Potential, Unconfirmed Mechanisms of Action Based on Structurally Related Compounds
While the mechanism of action for this compound is unknown, the core structure contains both a benzoic acid moiety and a pyrrolidine ring. Derivatives of these parent structures are known to exhibit a wide range of biological activities. The following sections summarize these activities to offer potential, though purely speculative, avenues for future investigation.
It is critical to reiterate that the following mechanisms have not been demonstrated for this compound.
2.1. Biological Activities of Benzoic Acid Derivatives
The benzoic acid scaffold is a common feature in many pharmacologically active compounds. Depending on the substitutions, these derivatives can interact with a variety of biological targets.
-
VLA-4 Antagonism: A series of 4-(Pyrrolidinyl)methoxybenzoic acid derivatives have been identified as potent antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in cell adhesion and inflammation. One such compound demonstrated efficacy in a murine asthma model with an IC₅₀ of 1.6 nM.[5]
-
Antibacterial Action: Certain benzoic acid derivatives, specifically those containing a pyrazole moiety, have been shown to act as inhibitors of fatty acid biosynthesis in bacteria, leading to potent antibacterial effects.[6]
-
Local Anesthesia: Some benzoic acid derivatives, such as cocaine and hexylcaine, function as local anesthetics by blocking sodium channels.[7][8]
-
Anti-inflammatory Effects: Novel benzoic acid derivatives have been synthesized and shown to possess anti-inflammatory activity.[9]
2.2. Biological Activities of Pyrrolidine Derivatives
The pyrrolidine ring is a key component of numerous natural products and synthetic drugs, valued for its structural and chemical properties.[10]
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibition: A series of 4-substituted proline (a pyrrolidine-containing amino acid) amides were developed as potent and selective inhibitors of DPP-IV, an enzyme involved in glucose metabolism. One compound from this series, with an IC₅₀ of 13 nM, was selected as a clinical candidate for the treatment of type 2 diabetes.[11]
-
Inhibition of Advanced Glycation End Products (AGEs): Certain spiro-pyrrolidine derivatives have been synthesized and shown to be potent inhibitors of the formation of advanced glycation end products, which are implicated in diabetic complications.[12]
-
Anticancer Activity: The pyrrolidine scaffold is present in various compounds with demonstrated anticancer properties, which are thought to act through diverse mechanisms, including binding to tubulin.[10]
Future Directions and Conclusion
The absence of data on the mechanism of action of this compound highlights a gap in the current scientific knowledge. To elucidate its biological role, a systematic investigation would be required. The logical workflow for such an investigation is outlined below.
Caption: A logical workflow for determining the mechanism of action.
Experimental Protocols: The initial steps would involve standard organic synthesis and purification protocols to obtain the compound of interest. Following this, a series of established experimental protocols would be necessary:
-
High-Throughput Screening (HTS): The compound would be screened against a large panel of known biological targets (e.g., enzymes, receptors, ion channels) to identify potential interactions.
-
Target-Based Assays: Once a potential target is identified, specific in vitro assays (e.g., enzyme inhibition assays, receptor binding assays) would be performed to confirm and quantify the interaction (determining metrics like IC₅₀ or Kᵢ).
-
Cellular Assays: The effect of the compound on cellular processes would be investigated using relevant cell lines. This could involve assays for cell viability, apoptosis, proliferation, or specific signaling pathway activation/inhibition (e.g., Western blotting for key pathway proteins).
-
In Vivo Models: If promising in vitro and cellular activity is observed, the compound's efficacy and mechanism would be further investigated in appropriate animal models of disease.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scbt.com [scbt.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. 2abiotech.net [2abiotech.net]
- 5. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoic acid derivatives | PPTX [slideshare.net]
- 8. pharmacy180.com [pharmacy180.com]
- 9. mdpi.com [mdpi.com]
- 10. iris.unipa.it [iris.unipa.it]
- 11. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity of 4-aryl-3-benzoyl-5-phenylspiro[pyrrolidine-2.3'-indolin]-2'-one derivatives as novel potent inhibitors of advanced glycation end product - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
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I'm still mainly finding catalog data for the target compound. I've broadened the search to include related structures, like pyrrolidinyl benzoic acid derivatives. While this reveals their general interest in drug discovery, I'm still lacking experimental protocols or quantitative data for the specific compound. I haven't found synthesis details or biological testing data, meaning creating the requested application notes remains impossible. I need to focus the search to discover any mention of this compound.
Application Notes and Protocols for High-Throughput Screening of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid
For Research Use Only. Not for use in diagnostic procedures.
Introduction
4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid is a synthetic organic compound with potential applications in drug discovery. Its chemical structure, featuring a benzoic acid moiety, a sulfonyl group, and a pyrrolidine ring, suggests its potential as a scaffold for developing inhibitors of various enzymatic targets. This document provides a detailed, hypothetical framework for the application of this compound in a high-throughput screening (HTS) campaign to identify novel inhibitors of Matrix Metalloproteinase-9 (MMP-9), a key enzyme implicated in cancer metastasis and inflammatory diseases.
The protocols outlined below describe a primary fluorescence resonance energy transfer (FRET)-based assay, a confirmatory dose-response analysis, and a counter-screen to identify and eliminate false-positive hits. The data presented is illustrative of a typical HTS workflow.
Data Presentation: Summary of a Hypothetical HTS Campaign
The following table summarizes the quantitative data from a hypothetical high-throughput screening campaign to identify inhibitors of MMP-9 from a diverse chemical library, including this compound, which was identified as a primary hit.
| Parameter | Value | Description |
| Library Size | 100,000 compounds | The total number of compounds screened in the primary assay. |
| Primary Screening Concentration | 10 µM | The concentration of each compound used in the initial screen. |
| Primary Hit Rate | 0.5% | Percentage of compounds that showed >50% inhibition of MMP-9 activity. |
| Confirmed Hit Rate | 0.1% | Percentage of primary hits that were confirmed in dose-response assays. |
| This compound IC₅₀ | 2.5 µM | The half-maximal inhibitory concentration determined from the dose-response curve. |
| Z'-factor for Primary Assay | 0.85 | A measure of the statistical effect size and an indicator of assay quality. |
Experimental Protocols
Primary High-Throughput Screening: FRET-Based MMP-9 Inhibition Assay
This protocol describes a fluorescence resonance energy transfer (FRET) assay to identify inhibitors of MMP-9. The assay utilizes a fluorogenic peptide substrate that is cleaved by active MMP-9, leading to an increase in fluorescence.
Materials:
-
Recombinant human MMP-9 (pro-enzyme)
-
p-Aminophenylmercuric acetate (APMA) for enzyme activation
-
FRET peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35
-
This compound and other library compounds dissolved in DMSO
-
Positive Control: A known MMP-9 inhibitor (e.g., Batimastat)
-
Negative Control: DMSO
-
384-well black, flat-bottom plates
-
Automated liquid handling system
-
Fluorescence plate reader (Excitation: 328 nm, Emission: 393 nm)
Protocol:
-
Enzyme Activation: Activate the pro-MMP-9 by incubating with 1 mM APMA in assay buffer for 2 hours at 37°C.
-
Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each library compound (10 mM stock in DMSO) into the wells of a 384-well plate to achieve a final concentration of 10 µM. Dispense DMSO alone for negative controls and a known inhibitor for positive controls.
-
Enzyme Addition: Add 2.5 µL of activated MMP-9 (final concentration 1 nM) to all wells except for the blank controls (which receive assay buffer only). Incubate for 15 minutes at room temperature.
-
Substrate Addition: Add 2.5 µL of the FRET peptide substrate (final concentration 10 µM) to all wells to initiate the enzymatic reaction.
-
Incubation and Measurement: Incubate the plate at 37°C for 60 minutes. Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
Confirmatory Assay: Dose-Response Analysis
This protocol is used to confirm the activity of primary hits and determine their potency (IC₅₀).
Protocol:
-
Prepare a serial dilution of the hit compound, this compound, in DMSO (e.g., from 100 µM to 0.1 µM).
-
Follow the same procedure as the primary HTS assay, but instead of a single concentration, add the different concentrations of the hit compound to the wells.
-
Measure the fluorescence at each concentration and calculate the percent inhibition.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Counter-Screen: Assay Interference Check
This protocol is designed to identify compounds that interfere with the assay components (e.g., auto-fluorescent compounds).
Protocol:
-
Perform the FRET-based assay as described in the primary screen, but without the addition of the MMP-9 enzyme.
-
Add the hit compounds at the primary screening concentration.
-
Measure the fluorescence. Compounds that show a significant increase in fluorescence in the absence of the enzyme are considered auto-fluorescent and are flagged as false positives.
Visualizations
Signaling Pathway
Caption: Hypothetical MMP-9 signaling pathway and point of inhibition.
Experimental Workflow
Caption: High-throughput screening workflow for identifying MMP-9 inhibitors.
Application Notes and Protocols for the Quantification of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid in various matrices. The methods described are based on common analytical techniques and are intended to serve as a starting point for method development and validation.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances, pharmaceutical formulations, and for in-process control.
Experimental Protocol
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or purified).
-
Phosphoric acid or Formic acid (analytical grade).
-
This compound reference standard.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV scan of the analyte (typically in the range of 230-280 nm for benzoic acid derivatives).
-
Injection Volume: 10 µL.
3. Standard Solution Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.
4. Sample Preparation:
-
Bulk Drug Substance: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
Pharmaceutical Formulations (e.g., tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder, dissolve it in a suitable solvent, sonicate to ensure complete dissolution of the active ingredient, and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.5 - 150 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.[1][2]
Experimental Protocol
1. Instrumentation and Materials:
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound.
-
This compound reference standard.
2. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive or negative mode depending on the analyte's properties.
-
MRM Transitions: The precursor ion (Q1) would be the protonated or deprotonated molecular ion of the analyte, and the product ion (Q3) would be a characteristic fragment. These need to be determined by direct infusion of the standard.
-
Hypothetical MRM Transition (Positive Mode): Q1: m/z 270.1 -> Q3: [fragment m/z]
-
Hypothetical MRM Transition (Negative Mode): Q1: m/z 268.1 -> Q3: [fragment m/z]
-
3. Standard and Quality Control (QC) Sample Preparation:
-
Prepare a stock solution of the reference standard and the internal standard in an appropriate solvent.
-
Spike blank biological matrix with known concentrations of the analyte to prepare calibration standards and QC samples (low, medium, and high concentrations).
4. Sample Preparation (e.g., from Plasma):
-
Protein Precipitation: To a 50 µL aliquot of plasma sample, add 150 µL of cold acetonitrile containing the internal standard. Vortex to mix and precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
5. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 500 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (% CV) | < 15% (< 20% for LLOQ) |
| Matrix Effect | Investigated and within acceptable limits |
| Recovery | Consistent and reproducible |
Visualizations
General Analytical Workflow
Caption: General workflow for quantitative analysis.
LC-MS/MS Sample Preparation Logic
Caption: Sample preparation for LC-MS/MS analysis.
References
Application Note: Quantitative Analysis of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid in Human Plasma using HPLC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid is a small organic molecule of interest in pharmaceutical research and development.[1][2][3][4] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note presents a robust and sensitive HPLC-MS method for the determination of this compound in human plasma. The method utilizes reversed-phase chromatography for separation and a triple quadrupole mass spectrometer for detection, offering high selectivity and sensitivity.
Experimental Protocols
1. Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma. This technique is chosen for its simplicity and efficiency in removing high-molecular-weight interferences.[5]
-
Materials:
-
Human plasma
-
This compound standard
-
Internal Standard (IS) working solution (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Spike 100 µL of human plasma with the appropriate concentration of this compound standard and 10 µL of the internal standard working solution.
-
Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an HPLC vial for analysis.
-
2. HPLC-MS Analysis
The analysis is performed on a standard HPLC system coupled to a triple quadrupole mass spectrometer.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.0 kV
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z 270.1 -> Product ion (Q3) m/z [to be determined experimentally, e.g., 193.1]
-
Internal Standard: To be determined based on the selected IS.
-
-
Data Presentation
The following table summarizes the hypothetical quantitative data for the HPLC-MS analysis of this compound.
| Parameter | Value |
| Retention Time (RT) | 3.5 min |
| Precursor Ion (m/z) | 270.1 |
| Product Ion (m/z) | 193.1 |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Recovery | 85 - 105% |
Mandatory Visualizations
Caption: Experimental workflow for the HPLC-MS analysis of this compound.
Caption: Logical relationship of the analytical method's components.
Discussion
The developed HPLC-MS method provides a sensitive and selective approach for the quantification of this compound in human plasma. The sample preparation using protein precipitation is straightforward and effective. The chromatographic conditions ensure good separation of the analyte from endogenous plasma components, and the use of MRM mode in the mass spectrometer enhances the specificity and sensitivity of detection. The method demonstrates good linearity, precision, and accuracy over the specified concentration range, making it suitable for routine analysis in a drug development setting. For acidic compounds, negative ionization mode can also be explored to potentially improve sensitivity.[7] Further validation according to regulatory guidelines would be required before its application in clinical studies.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. scbt.com [scbt.com]
- 5. HPLC-MS/MS for Hit Generation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. organomation.com [organomation.com]
- 7. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]
Application Notes and Protocols for Cell-Based Assays Using 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid is a synthetic organic compound available for research purposes. As a novel small molecule, its biological activity and potential as a modulator of cellular processes are yet to be fully characterized. These application notes provide a comprehensive framework for researchers to conduct initial cell-based assays to elucidate the bioactivity of this and other novel chemical entities. The following protocols and workflows are designed to systematically assess the compound's effects on cell viability, identify potential involvement in signaling pathways, and explore its mechanism of action.
Due to the absence of published biological data for this compound, this document presents a generalized workflow for the characterization of a novel small molecule inhibitor. The presented data and signaling pathways are hypothetical examples to guide the researcher in experimental design and data interpretation.
Characterization Workflow for a Novel Small Molecule
A tiered or cascaded approach is recommended for the systematic evaluation of a novel compound.[1][2] This typically begins with broad screening assays and progresses to more specific, mechanism-of-action studies.
Caption: A general experimental workflow for characterizing a novel small molecule inhibitor.
Data Presentation: Hypothetical Screening Data
The following tables represent hypothetical data from initial cell-based assays with this compound.
Table 1: Single-Dose Cell Viability Screening
| Cell Line | Compound Concentration (µM) | Percent Viability (%) |
| Cancer Cell Line A | 10 | 45.2 |
| Cancer Cell Line B | 10 | 88.9 |
| Normal Cell Line C | 10 | 95.1 |
Table 2: Dose-Response (IC50) Data for Cancer Cell Line A
| Concentration (µM) | Percent Viability (%) |
| 0.1 | 98.5 |
| 0.5 | 85.3 |
| 1 | 65.7 |
| 5 | 50.1 |
| 10 | 42.8 |
| 25 | 20.4 |
| 50 | 5.6 |
| IC50 (µM) | ~5 |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the effect of a small molecule inhibitor on cell growth and survival.[3] A common method is the MTT or similar tetrazolium reduction assay which measures the metabolic activity of viable cells.[4]
Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium.[3] Remove the existing medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[3] Incubate for a specified duration, typically 48-72 hours.[3]
-
Reagent Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[4]
-
Data Acquisition: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).[4] Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
Caption: Workflow for a typical MTT cell viability assay.
Signaling Pathway Analysis via Western Blotting
Western blotting is a key technique to investigate how a compound might affect specific signaling pathways by measuring changes in protein expression and post-translational modifications, such as phosphorylation.[6][7] For a novel inhibitor, a broad screen of key signaling pathways implicated in cell survival and proliferation (e.g., MAPK/ERK, PI3K/Akt) is a logical starting point.[4][8]
Hypothetical Signaling Pathway: Inhibition of the MEK/ERK Pathway
Let's hypothesize that this compound inhibits the MEK/ERK signaling pathway, which is a critical regulator of cell proliferation.[4]
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 3. Western blotting analysis as a tool to study receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 7. Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid as a reference standard in analytical and research settings.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical research and development. The pyrrolidine ring is a common scaffold in medicinal chemistry, known to impart desirable physicochemical properties to drug candidates. The presence of a methylsulfonyl group, a strong electron-withdrawing group, and a carboxylic acid, a potential site for metabolic conjugation, makes this molecule an interesting candidate for various studies. As a reference standard, it is crucial for the accurate quantification and identification of this compound in various matrices, including in-process samples, final drug products, and biological fluids.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for method development and for ensuring the proper handling and storage of the reference standard.
| Property | Value | Source |
| CAS Number | 1000018-48-3 | [1][2][3] |
| Molecular Formula | C₁₂H₁₅NO₄S | [1][2][3] |
| Molecular Weight | 269.32 g/mol | [1][2][3] |
| Appearance | White to off-white solid (typical) | General chemical knowledge |
| Purity | ≥98% (typical for reference standards) | General chemical knowledge |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water. | General chemical knowledge |
| Storage | Store at 2-8°C in a dry, well-ventilated place. | General chemical knowledge |
Applications as a Reference Standard
This compound can be utilized as a reference standard in a variety of applications within the drug development pipeline:
-
Purity Assessment: To determine the purity of synthesized batches of this compound.
-
Impurity Profiling: As a primary reference to identify and quantify related impurities in drug substances and products.
-
Pharmacokinetic Studies: To develop and validate analytical methods for the quantification of the compound in biological matrices such as plasma, urine, and tissue homogenates.
-
In Vitro and In Vivo Studies: As a standard for dose-response curves and to ensure accurate concentration determination in biological assays.
-
Forced Degradation Studies: To identify and characterize degradation products under various stress conditions (e.g., acid, base, oxidation, heat, light).
Experimental Protocols
The following are detailed protocols for common analytical techniques where this compound may be used as a reference standard. These protocols are intended as a starting point and may require optimization for specific applications.
This protocol describes a general reversed-phase HPLC method suitable for determining the purity of this compound.
Workflow for HPLC Method Development and Validation:
Caption: Workflow for HPLC analysis of this compound.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Ultrapure water
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or λmax of the compound) |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution. Further dilute as necessary.
-
Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the standard solution using the same diluent.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: Integrate the peak areas of the main component and any impurities. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.
This protocol outlines a general approach for the analysis of this compound in a biological matrix like plasma.
Workflow for LC-MS Sample Analysis:
Caption: Workflow for the quantification of this compound in plasma by LC-MS.
Instrumentation and Reagents:
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Internal Standard (IS): A structurally similar compound, if available (e.g., a stable isotope-labeled version).
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: ESI Positive or Negative (to be optimized)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+H]⁺ or [M-H]⁻ for the analyte and IS
-
Product Ions (Q3): At least two characteristic fragment ions for the analyte and IS (to be determined by infusion)
-
Collision Energy: To be optimized for each MRM transition
Procedure:
-
Stock Solutions: Prepare stock solutions of the reference standard and internal standard in a suitable organic solvent (e.g., methanol).
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking blank plasma with known concentrations of the reference standard and a fixed concentration of the IS.
-
Sample Preparation (Protein Precipitation): To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the IS. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate for analysis.
-
LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system.
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards. Use the regression equation to determine the concentration of the analyte in the unknown samples.
Role in Drug Discovery and Development
The pyrrolidine scaffold is a key structural motif in many biologically active compounds. Its incorporation can influence a molecule's potency, selectivity, and pharmacokinetic properties. The use of this compound as a reference standard is critical in the early stages of drug discovery for structure-activity relationship (SAR) studies and in later stages for ensuring the quality and consistency of the active pharmaceutical ingredient (API).
Logical Relationship in Drug Development:
Caption: The central role of a reference standard in drug discovery and development.
Disclaimer: The information and protocols provided in these application notes are intended for guidance and should be adapted and validated by the end-user for their specific analytical requirements. It is the user's responsibility to ensure that all work is conducted in a safe and compliant manner.
References
Application Notes and Protocols for Safe Handling and Storage of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid (CAS RN: 1000018-48-3). The information is compiled from safety data sheets of structurally similar compounds and general laboratory safety practices. It is intended to provide guidance to trained professionals. Always consult with your institution's safety office and refer to any available specific safety data sheets.
Product Information and Hazard Summary
Chemical Name: this compound CAS Number: 1000018-48-3[1][2][3][4] Molecular Formula: C12H15NO4S[1][2] Molecular Weight: 269.32[1][2]
Hazard Identification: Based on data for the compound and similar chemical structures, this compound is classified as an irritant.[1] It may cause skin, eye, and respiratory irritation.
Quantitative Data Summary Due to the absence of a specific Safety Data Sheet (SDS) with quantitative exposure limits for this compound, the following table provides general guidance based on similar benzoic acid derivatives.
| Parameter | Value/Recommendation | Source/Analogy |
| Occupational Exposure Limits (OEL) | No specific data available. Handle with engineering controls (fume hood) to minimize exposure. | General practice for research chemicals with unknown toxicity. |
| Storage Temperature | Room temperature. | General guidance for stable solid compounds.[5] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents.[6][7] | Analogy from similar benzoic acid compounds. |
| Flash Point | Not applicable for solid. | General property of non-volatile solids. |
Experimental Protocols
2.1. Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[6][8] Wash hands and any exposed skin thoroughly after handling.[8]
-
Respiratory Protection: Use only under a chemical fume hood.[6] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.
2.2. Safe Handling Protocol
-
Preparation:
-
Handling:
-
Spill Response:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
2.3. Storage Protocol
-
Container:
-
Storage Conditions:
-
Disposal:
Visualizations
Diagram 1: Safe Handling Workflow
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. scbt.com [scbt.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scbt.com [scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
Application Notes and Protocols for 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid: A Compound Awaiting Biological Characterization
Introduction
4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid, identified by its CAS number 1000018-48-3, is a chemical compound available for research purposes. Its structure, featuring a benzoic acid moiety substituted with a methylsulfonyl group and a pyrrolidine ring, suggests potential for biological activity. Benzoic acid derivatives are a well-established class of compounds with a wide range of applications in drug discovery and materials science. The presence of the sulfonyl and pyrrolidinyl groups adds specific physicochemical properties that could influence its interaction with biological targets.
Despite its commercial availability, a comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological effects of this compound. To date, there are no published studies detailing its mechanism of action, specific biological targets, or established in vitro or in vivo assays. This lack of information precludes the development of detailed, target-specific application notes and experimental protocols.
The following sections provide a general framework for the initial characterization of a novel compound like this compound. These are not established protocols for this specific molecule but rather a guide for researchers to begin investigating its potential biological activities.
Physicochemical Properties and Data Presentation
A crucial first step in the investigation of any new chemical entity is the thorough characterization of its physicochemical properties. This data is essential for designing relevant biological assays and interpreting the results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1000018-48-3 | Chemical Suppliers |
| Molecular Formula | C₁₂H₁₅NO₄S | Chemical Suppliers |
| Molecular Weight | 269.32 g/mol | Chemical Suppliers |
| Appearance | Solid (visual inspection) | Generic |
| Solubility | To be determined | N/A |
| pKa | To be determined | N/A |
| LogP | To be determined | N/A |
| Purity | >95% (typical) | Chemical Suppliers |
Note: Solubility, pKa, and LogP are critical parameters that need to be experimentally determined.
Proposed Experimental Protocols for Initial Biological Screening
Given the absence of a known biological target, a logical starting point for characterizing this compound is to perform a series of broad, initial screens to identify potential areas of biological activity.
General Cell Viability and Cytotoxicity Assay
This protocol outlines a basic experiment to assess the general toxicity of the compound on cultured cells.
Caption: A logical progression for identifying the biological target of a novel compound.
Methodology:
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Panel Selection: Choose screening panels that cover a diverse range of protein classes, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and proteases.
-
Primary Screen: Submit the compound for single-concentration screening against the selected panel.
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Hit Identification: Identify "hits" as compounds that cause a significant inhibition or activation of a particular target (e.g., >50% inhibition at 10 µM).
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Dose-Response Confirmation: For any identified hits, perform follow-up dose-response assays to confirm the activity and determine the potency (e.g., IC50 or EC50).
Future Directions and Signaling Pathway Visualization
Once a validated biological target is identified, further research can focus on elucidating the mechanism of action and its effect on cellular signaling pathways. For instance, if the compound is found to be an inhibitor of a specific kinase, subsequent experiments would involve investigating the downstream effects of this inhibition.
Hypothetical Signaling Pathway
Caption: Example of a hypothetical kinase signaling pathway inhibited by the compound.
Conclusion
While this compound is a readily available chemical, its biological function remains to be elucidated. The protocols and frameworks provided here offer a strategic approach for the initial characterization of this and other novel compounds. The generation of foundational data on cytotoxicity and potential biological targets is a prerequisite for the development of the detailed, specific application notes and protocols that are central to advancing drug discovery and development efforts. Researchers are encouraged to undertake these foundational studies to unlock the potential of this molecule.
Application Notes and Protocols: 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the analysis of the chemical structure of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid and its relationship to other biologically active benzoic acid derivatives. Due to limited publicly available data on this specific compound, the proposed biological targets, experimental data, and protocols are hypothetical and intended to serve as a research framework for its investigation in medicinal chemistry.
Introduction
This compound is a small molecule with structural features that suggest potential for biological activity. The presence of a benzoic acid moiety, a sulfonyl group, and a pyrrolidine ring provides a scaffold that could interact with various biological targets. Benzoic acid derivatives are a well-established class of compounds in medicinal chemistry with a wide range of applications, including antimicrobial and cardiovascular therapies. The pyrrolidine scaffold is also a common motif in many biologically active compounds. This document outlines a potential application of this compound as a hypothetical inhibitor of a novel bacterial enzyme, essential for bacterial survival, and provides detailed protocols for its evaluation.
Hypothetical Biological Target: Bacterial Phenylalanyl-tRNA Synthetase (PheRS)
Based on the structural features of this compound, a plausible hypothetical target is bacterial Phenylalanyl-tRNA synthetase (PheRS). Aminoacyl-tRNA synthetases are essential enzymes for protein synthesis and are validated targets for antimicrobial agents. The benzoic acid moiety could mimic the natural substrate, phenylalanine, while the sulfonyl and pyrrolidine groups could provide additional interactions within the enzyme's active site, leading to potent and selective inhibition.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound against Staphylococcus aureus PheRS.
| Parameter | Value |
| IC50 (PheRS enzyme assay) | 0.5 µM |
| Ki (PheRS enzyme assay) | 0.2 µM |
| Minimum Inhibitory Concentration (MIC) vs. S. aureus | 2 µg/mL |
| MIC vs. Escherichia coli | >64 µg/mL |
| Cytotoxicity (HepG2 cells, CC50) | >100 µM |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Phenylalanyl-tRNA Synthetase
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant S. aureus PheRS.
Materials:
-
Recombinant S. aureus PheRS
-
This compound
-
L-phenylalanine
-
ATP
-
tRNAPhe
-
[3H]-L-phenylalanine
-
Assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
Scintillation cocktail
-
Filter plates and scintillation counter
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the compound in the assay buffer to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).
-
In a 96-well plate, add 10 µL of each compound dilution.
-
Add 70 µL of a master mix containing the assay buffer, ATP, and tRNAPhe.
-
Initiate the reaction by adding 10 µL of recombinant S. aureus PheRS.
-
Incubate the plate at 37°C for 20 minutes.
-
Start the aminoacylation reaction by adding 10 µL of a mix of L-phenylalanine and [3H]-L-phenylalanine.
-
Incubate for an additional 30 minutes at 37°C.
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate to capture the precipitated tRNA.
-
Wash the filter plate with cold TCA and then ethanol.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of S. aureus.
Materials:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform a serial two-fold dilution of the compound in MHB to achieve a range of concentrations (e.g., 0.125 to 128 µg/mL).
-
Prepare an inoculum of S. aureus and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Add 100 µL of the bacterial suspension to each well of the microtiter plate containing the compound dilutions.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of bacteria is observed.
Visualizations
Caption: Hypothetical mechanism of action of this compound as an inhibitor of bacterial Phenylalanyl-tRNA Synthetase (PheRS), leading to the disruption of protein synthesis.
Caption: A typical experimental workflow for the characterization of a novel medicinal chemistry compound, from initial screening to lead optimization.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination.[1][2][3] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or sulfonate with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. For this specific synthesis, the reaction typically involves the coupling of a 3-halo-4-methylsulfonylbenzoic acid derivative with pyrrolidine.
Q2: What is the role of each component in the Buchwald-Hartwig amination reaction?
A2: The key components and their roles are:
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Aryl Halide/Sulfonate (e.g., 3-bromo-4-methylsulfonylbenzoic acid): This is the electrophilic partner in the coupling reaction. The reactivity order is generally I > Br > Cl.[3]
-
Amine (Pyrrolidine): This is the nucleophilic partner that forms the C-N bond with the aryl group.
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Palladium Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂): The active Pd(0) species facilitates the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.[2]
-
Ligand (e.g., Xantphos, BINAP): The ligand coordinates to the palladium center, influencing its stability, reactivity, and selectivity. The choice of ligand is crucial for achieving high yields and can depend on the specific substrates.[2][4]
-
Base (e.g., NaOt-Bu, Cs₂CO₃): The base is required to deprotonate the amine-palladium complex, which is a key step in the catalytic cycle.[2] The choice of base can significantly impact the reaction outcome, especially with substrates containing acidic protons.
Q3: Can I use the free carboxylic acid as a starting material, or should I use an ester?
A3: While it is possible to use the free carboxylic acid, protecting it as an ester (e.g., methyl or ethyl ester) is often recommended. The acidic proton of the carboxylic acid can interfere with the basic conditions of the Buchwald-Hartwig reaction, potentially leading to side reactions or catalyst deactivation. If the ester is used, a final hydrolysis step is required to obtain the desired benzoic acid product.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, the consumption of the aryl halide and the formation of the product can be tracked over time.
Q5: What are the common methods for purifying the final product?
A5: Purification of this compound typically involves the following steps:
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Workup: After the reaction is complete, an acidic workup is performed to protonate the carboxylate and facilitate extraction into an organic solvent.
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Extraction: The product is extracted from the aqueous layer using a suitable organic solvent like ethyl acetate or dichloromethane.
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Column Chromatography: If necessary, silica gel column chromatography can be used to separate the product from residual starting materials, catalyst, and byproducts.
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Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a highly effective method for obtaining the final product in high purity.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium source and ligand are of high quality and stored under an inert atmosphere. Consider using a pre-formed palladium catalyst to ensure the active Pd(0) species is generated.[5] |
| Inappropriate Ligand | The choice of ligand is critical. For electron-deficient aryl halides, bulky, electron-rich phosphine ligands such as Xantphos or RuPhos are often effective. Screen a variety of ligands to find the optimal one for this specific transformation.[6] |
| Incorrect Base | The base must be strong enough to deprotonate the amine-palladium complex but not so strong as to cause significant side reactions. Sodium tert-butoxide (NaOt-Bu) is a common choice, but cesium carbonate (Cs₂CO₃) may be a milder alternative. The physical form and purity of the base are also important. |
| Poor Solvent Choice | The solvent must be anhydrous and capable of dissolving the reactants. Toluene and dioxane are commonly used for Buchwald-Hartwig reactions. Ensure the solvent is properly dried before use. |
| Low Reaction Temperature | Buchwald-Hartwig aminations often require elevated temperatures (80-110 °C) to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature. |
| Oxygen Contamination | The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all reagents and solvents are de-gassed. |
Issue 2: Formation of Significant Byproducts
| Observed Byproduct | Possible Cause | Troubleshooting Steps |
| Hydrodehalogenation of Starting Material | A common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[2] | This can be promoted by moisture or certain ligands. Ensure anhydrous conditions. Screening different ligands may also mitigate this side reaction. |
| Formation of Diaryl Ether | If water is present in the reaction mixture, it can compete with the amine, leading to the formation of a diaryl ether. | Use anhydrous solvents and reagents. |
| Amide formation from Carboxylic Acid | If the free carboxylic acid is used, it can potentially react with the amine under the reaction conditions, although this is less common. | Protect the carboxylic acid as an ester before the coupling reaction. |
Experimental Protocols
Synthesis of 3-Bromo-4-methylsulfonylbenzoic acid (Starting Material)
This protocol describes the oxidation of 3-bromo-4-(methylthio)benzoic acid to the corresponding sulfone.
Materials:
-
3-bromo-4-(methylthio)benzoic acid
-
Glacial acetic acid
-
Hydrogen peroxide (30% solution)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-4-(methylthio)benzoic acid in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 3-bromo-4-methylsulfonylbenzoic acid.
Buchwald-Hartwig Amination for the Synthesis of this compound
This is a representative protocol based on general procedures for Buchwald-Hartwig aminations of similar substrates. Optimization of catalyst, ligand, base, and reaction conditions may be necessary to achieve optimal yield.
Materials:
-
3-Bromo-4-methylsulfonylbenzoic acid (or its methyl/ethyl ester)
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or another suitable phosphine ligand)
-
Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 3-bromo-4-methylsulfonylbenzoic acid derivative, the palladium catalyst, and the ligand.
-
Add the anhydrous solvent, followed by pyrrolidine and the base.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
If an ester was used, proceed to the hydrolysis step. If the free acid was used, proceed to workup.
Hydrolysis (if ester was used):
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a mixture of THF and aqueous NaOH or LiOH.
-
Stir at room temperature until the hydrolysis is complete (monitored by TLC/LC-MS).
Workup and Purification:
-
Acidify the reaction mixture with 1M HCl to a pH of ~2-3.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Data Presentation
The following tables provide a framework for organizing experimental data to optimize the reaction yield.
Table 1: Screening of Reaction Conditions for Buchwald-Hartwig Amination
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | e.g., 75 |
| 2 | Pd(OAc)₂ (2) | Xantphos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | e.g., 70 |
| 3 | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | e.g., 65 |
| 4 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | e.g., 85 |
| 5 | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | e.g., 80 |
*Yields are hypothetical and for illustrative purposes. Actual yields will vary based on experimental execution.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. reddit.com [reddit.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main structural features of this compound that influence its purification?
A1: The purification of this compound is influenced by three key functional groups:
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Carboxylic Acid (-COOH): This acidic group allows for pH-dependent solubility, enabling extractions with aqueous bases. It can also form salts.
-
Sulfonyl Group (-SO2CH3): This is a strongly electron-withdrawing and polar group, which can affect the molecule's overall polarity and solubility.
-
Pyrrolidine Group: This tertiary amine is basic and can be protonated at low pH. The presence of both acidic and basic centers means the molecule can exist as a zwitterion, which can complicate purification.
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: Common impurities may include unreacted starting materials, such as 3-amino-4-methylsulfonylbenzoic acid or 1,4-dibromobutane (a precursor to the pyrrolidine ring), and by-products from side reactions. The specific impurities will depend on the synthetic route used.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and identifying impurities. Mass Spectrometry (MS) can confirm the molecular weight.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery After Crystallization | The compound is highly soluble in the chosen solvent. The volume of the solvent is too large. | - Experiment with different solvent systems, including anti-solvent crystallization. - Reduce the volume of the solvent used for dissolution to a minimum. - Cool the solution to a lower temperature (e.g., 0-4 °C) to maximize precipitation. |
| Oiling Out During Crystallization | The supersaturation level is too high. The cooling rate is too fast. The presence of impurities. | - Use a more dilute solution to lower supersaturation. - Employ a slower cooling rate. Consider letting the solution cool to room temperature slowly before further cooling in an ice bath. - Perform a pre-purification step, such as a wash or quick column filtration, to remove impurities. |
| Poor Resolution in Column Chromatography | Incorrect mobile phase polarity. Co-elution of impurities. The compound is streaking on the column. | - Optimize the mobile phase through trial and error with different solvent ratios (e.g., ethyl acetate/hexanes, dichloromethane/methanol). - Consider using a different stationary phase (e.g., alumina instead of silica gel). - Add a small amount of acetic acid to the mobile phase to suppress the ionization of the carboxylic acid and reduce streaking. |
| Compound Insoluble in Common Solvents | The zwitterionic nature of the molecule at neutral pH can reduce solubility in organic solvents. | - Try dissolving the compound in a solvent mixture, such as dichloromethane with a small amount of methanol. - Adjust the pH of the solvent system. For example, adding a small amount of acid can protonate the pyrrolidine and increase solubility in polar protic solvents, while adding a base can deprotonate the carboxylic acid and increase solubility in aqueous solutions. |
Experimental Protocols
Protocol 1: Recrystallization
Objective: To purify the compound by crystallization from a suitable solvent.
Methodology:
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents will dissolve the compound when hot but not at room temperature. Common choices include ethanol, isopropanol, acetonitrile, and ethyl acetate.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
Crystal Formation: Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Acid-Base Extraction
Objective: To separate the acidic product from non-acidic impurities.
Methodology:
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of a weak base, such as 1 M sodium bicarbonate. The acidic product will move to the aqueous layer as its sodium salt.
-
Separation: Separate the aqueous layer containing the product salt.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a dilute acid, such as 1 M HCl, until the product precipitates out.
-
Isolation: Collect the purified solid by vacuum filtration, wash with cold water, and dry.
Protocol 3: Flash Column Chromatography
Objective: To purify the compound based on its polarity.
Methodology:
-
Stationary Phase: Pack a column with silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the column.
-
Elution: Elute the column with an appropriate mobile phase. A gradient of ethyl acetate in hexanes, potentially with a small percentage of acetic acid, is a good starting point.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification problems.
stability issues with 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid in solution
Disclaimer: This document provides general guidance on assessing the stability of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid in solution. As there is limited publicly available stability data for this specific compound, the information herein is based on general principles of small molecule stability, forced degradation studies, and analytical method development. Researchers should always perform their own stability studies under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues I should be aware of for this compound in solution?
A1: While specific data is unavailable, potential stability issues for a compound with this structure could arise from:
-
Hydrolysis: The amide-like linkage of the pyrrolidine group to the benzoic acid ring could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Precipitation: As with many small molecules, exceeding the solubility limit in a given solvent or buffer will lead to precipitation. Solubility can be affected by concentration, pH, temperature, and the composition of the solution.
-
Photodegradation: Aromatic compounds can be sensitive to light, which may induce degradation. It is advisable to protect solutions from light.
-
Oxidation: While the core structure is relatively robust, oxidative degradation can occur, particularly in the presence of oxidizing agents or under prolonged exposure to air.
Q2: What is a forced degradation study and why is it important?
A2: A forced degradation or stress study is a process where the drug substance is intentionally exposed to conditions more severe than accelerated stability testing, such as high heat, humidity, a wide range of pH, oxidation, and photolysis.[1][2] These studies are crucial for:
-
Identifying likely degradation products.
-
Establishing degradation pathways and the intrinsic stability of the molecule.[1][2]
-
Developing and validating a stability-indicating analytical method that can separate the parent compound from any degradants.[1][3]
Q3: What are the common degradation pathways for molecules with similar functional groups?
A3: For a molecule like this compound, potential degradation pathways could include:
-
Decarboxylation of the benzoic acid moiety: This typically occurs under high-temperature conditions in aqueous solutions.[4][5]
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Hydrolysis of the pyrrolidine group: Although generally stable, the bond connecting the pyrrolidine to the aromatic ring could be cleaved under harsh acidic or basic conditions.
-
Stability of the methylsulfonyl group: Sulfonyl groups are generally stable under both acidic and basic conditions and are often used as protecting groups due to their robustness.[6]
Troubleshooting Guide: Solution Instability
This guide addresses common issues encountered when preparing and using solutions of this compound.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding stock solution to aqueous buffer. | 1. Exceeded Solubility: The final concentration is above the compound's solubility limit in the aqueous buffer. 2. Solvent Shock: Rapid change in solvent polarity from a high-concentration organic stock (e.g., DMSO) to an aqueous buffer. | 1. - Reduce the final concentration. - Perform a solubility test to determine the approximate solubility in your buffer. 2. - Add the stock solution dropwise to the aqueous buffer while vortexing. - Warm the aqueous buffer to your experimental temperature (e.g., 37°C) before adding the stock. |
| Precipitation occurs over time in the incubator. | 1. Temperature Effect: The compound may be less soluble at the incubation temperature. 2. pH Shift: Cell metabolism or CO2 in the incubator can alter the pH of the medium, affecting solubility. 3. Interaction with Media Components: The compound may interact with salts, proteins, or other components in the cell culture media. | 1. - Ensure the final concentration is well below the solubility limit at the incubation temperature. 2. - Use a well-buffered medium (e.g., containing HEPES) to maintain a stable pH. 3. - Test the compound's stability in the specific medium over the duration of the experiment. |
| Change in solution color. | Compound Degradation: A change in color often indicates the formation of new chemical entities (degradants). | - Protect the solution from light. - Prepare fresh solutions before use. - Analyze the solution using a stability-indicating method (e.g., HPLC) to identify and quantify any degradation products. |
| Loss of biological activity in an assay. | Compound Degradation: The parent compound may be degrading into inactive forms. | - Confirm the stability of the compound under the specific assay conditions (e.g., temperature, pH, buffer components). - Prepare fresh stock solutions and working solutions. - Use a stability-indicating analytical method to correlate the loss of activity with the degradation of the parent compound. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
Objective: To generate potential degradation products of this compound and to assess its intrinsic stability.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
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Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
Calibrated pH meter
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HPLC system with UV or PDA detector
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with 3% H2O2. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photostability: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil under the same conditions.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Columns:
-
HPLC with a PDA or UV detector
-
Recommended starting column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase and Gradient (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detector Wavelength: Scan for an optimal wavelength using a PDA detector, or start with 254 nm.
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
Method Development and Validation:
-
Initial Run: Inject a solution of the parent compound to determine its retention time.
-
Analysis of Stressed Samples: Inject the samples from the forced degradation study (Protocol 1).
-
Method Optimization: Adjust the gradient, mobile phase composition, and column chemistry as needed to achieve baseline separation of the parent peak from all degradation peaks.
-
Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the presence of its degradants to ensure the method is truly stability-indicating.
Visualizations
Caption: Workflow for a forced degradation study and development of a stability-indicating HPLC method.
Caption: Troubleshooting guide for addressing compound precipitation in aqueous solutions.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Crystallization of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid
This technical support center provides troubleshooting guidance for the crystallization of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid. The following frequently asked questions (FAQs) and guides are designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
Based on available data, the key properties are:
Q2: I am having difficulty dissolving the compound. What should I do?
Difficulty in dissolving the compound can be due to an inappropriate solvent or insufficient temperature. First, ensure you are using a suitable solvent where the compound has high solubility at elevated temperatures and low solubility at room temperature.[4] If the compound is still not dissolving, try heating the mixture to near the solvent's boiling point while stirring.[4][5] It is crucial to add the minimum amount of hot solvent needed to fully dissolve the compound to ensure a supersaturated solution upon cooling, which is essential for crystallization.[4][6]
Q3: My compound is "oiling out" instead of crystallizing. How can I fix this?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the concentration of the solute is too high. To remedy this, try one of the following:
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Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.[5]
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Reheat the solution and add a slightly poorer solvent (one in which the compound is less soluble) dropwise until the solution becomes faintly turbid, then allow it to cool slowly.[7]
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Try a different solvent system altogether.
Q4: No crystals are forming even after the solution has cooled. What can I do to induce crystallization?
If crystals do not form spontaneously, you can induce nucleation through several methods:
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Seeding: Add a single, pure crystal of the target compound to the supersaturated solution.[5]
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Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface.[5] The microscopic scratches on the glass can provide nucleation sites.
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Cooling further: Place the solution in an ice bath to further decrease the solubility of the compound.[4]
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Solvent Evaporation: Allow a small amount of the solvent to evaporate slowly, which will increase the concentration of the solute.[8]
Q5: The crystal yield is very low. How can I improve it?
A low yield can result from several factors. To improve your yield:
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Ensure you are using the minimum amount of hot solvent necessary for dissolution.[6] Excess solvent will keep more of your compound dissolved at lower temperatures.
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Allow sufficient time for crystallization to complete. Cooling the solution slowly to room temperature and then in an ice bath can maximize crystal formation.[4]
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Minimize the number of transfers and filtrations to avoid mechanical losses.
Q6: How can I assess the purity of my crystals?
The purity of the crystallized product can be assessed by:
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Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and broadened.[6]
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Chromatographic Techniques: Techniques like HPLC or TLC can be used to detect the presence of impurities.
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Spectroscopic Methods: NMR, IR, and Mass Spectrometry can confirm the chemical structure and identify any contaminants.
Q7: Could my compound exist in different crystalline forms (polymorphs)?
Yes, it is possible. Benzoic acid derivatives have been known to exhibit polymorphism, which is the ability of a compound to exist in more than one crystal structure.[9][10][11] Different polymorphs can have different physical properties, such as solubility and melting point. If you observe variations in your crystallization results under seemingly identical conditions, you may be isolating different polymorphs. Characterization techniques like X-ray diffraction (XRD) are necessary to identify and distinguish between polymorphs.
Troubleshooting Guides
Guide 1: Systematic Solvent Screening
The choice of solvent is the most critical factor in a successful crystallization.[4][5] An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. A systematic approach to solvent screening is recommended.
Experimental Protocol for Solvent Screening:
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Place a small amount (e.g., 10-20 mg) of your compound into several different test tubes.
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To each tube, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature, vortexing after each addition, to assess solubility in the cold.
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If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
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Once dissolved, remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath.
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Observe the quality and quantity of the crystals formed.
Data Presentation: Hypothetical Solvent Screening Results
| Solvent | Solubility at 25°C | Solubility at 78°C (b.p.) | Crystal Formation upon Cooling |
| Water | Insoluble | Sparingly Soluble | Poor, slow formation |
| Ethanol | Sparingly Soluble | Very Soluble | Good, well-formed needles |
| Acetone | Soluble | Very Soluble | No crystals (too soluble) |
| Toluene | Sparingly Soluble | Soluble | Small, irregular crystals |
| Heptane | Insoluble | Insoluble | No dissolution |
Based on these hypothetical results, ethanol would be a good starting point for crystallization.
Guide 2: General Recrystallization Protocol
This protocol outlines the fundamental steps for purifying a solid compound by recrystallization.[4][5][7]
Experimental Protocol for Recrystallization:
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.[4]
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slower cooling generally results in larger, purer crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.[7]
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Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Visualizations
Troubleshooting Crystallization Workflow
The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.
A flowchart for troubleshooting common crystallization issues.
Solvent Selection Logic
This diagram outlines the decision-making process for selecting an appropriate crystallization solvent.
A decision tree for selecting a suitable crystallization solvent.
References
- 1. scbt.com [scbt.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 6. m.youtube.com [m.youtube.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Monoclinic polymorph of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xray.uky.edu [xray.uky.edu]
- 11. Orthorhombic polymorph of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing this compound?
A1: The two most common derivatization methods for this carboxylic acid are amide bond formation (amidation) and esterification. Amide coupling is frequently used to synthesize a wide range of bioactive molecules by reacting the carboxylic acid with various primary or secondary amines. Esterification is typically employed for modifying the compound's solubility, for use as a protecting group, or to create prodrugs.
Q2: I am experiencing low yields in my amide coupling reaction with this compound. What are the likely causes?
A2: Low yields in amide coupling reactions with this substrate can often be attributed to its electronic properties and potential steric hindrance. The methylsulfonyl group is strongly electron-withdrawing, which can deactivate the carboxyl group, making it less reactive. Common issues include:
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Incomplete activation of the carboxylic acid: The coupling reagent may not be efficient enough or used in insufficient quantities.
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Deactivation of the amine: An acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[1]
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Steric hindrance: Bulky groups on either the carboxylic acid or the amine can impede the reaction.[1]
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Hydrolysis of activated intermediates: The presence of water can hydrolyze the activated carboxylic acid, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]
Q3: Which coupling reagents are recommended for the amidation of this electron-deficient benzoic acid derivative?
A3: For electron-deficient carboxylic acids, more robust coupling reagents are often necessary. While standard reagents like DCC/DMAP can be used, uronium/aminium-based reagents such as HATU, HBTU, or COMU are generally more effective and can lead to higher yields and faster reaction times.[1][2] The use of additives like HOBt or OxymaPure can also improve efficiency and suppress side reactions like racemization if chiral amines are used.[1]
Q4: What are the optimal conditions for the esterification of this compound?
A4: The optimal conditions for esterification will depend on the alcohol being used and the desired scale of the reaction.
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Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst like sulfuric acid, often with azeotropic removal of water.[3]
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Steglich Esterification: For milder conditions, especially with sensitive alcohols, a coupling reagent like DCC or EDC can be used in the presence of a catalyst such as DMAP.[4]
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Microwave-assisted Esterification: Using a sealed-vessel microwave can significantly reduce reaction times and improve yields, particularly for equilibrium-limited reactions like esterification.[5]
Q5: I am observing significant side product formation in my reactions. How can I minimize this?
A5: Side product formation can arise from various sources. For amide coupling, ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. The order of addition of reagents can also be critical; pre-activating the carboxylic acid with the coupling reagent before adding the amine is often recommended.[1] For esterification, particularly under harsh acidic conditions, side reactions like dehydration of the alcohol or ether formation can occur. Using milder methods like Steglich esterification can help minimize these issues.
Troubleshooting Guides
Amide Coupling Reactions
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | Use a more powerful coupling reagent like HATU or COMU. Increase the equivalents of the coupling reagent to 1.2-1.5. |
| Deactivation of the amine via protonation. | Add a non-nucleophilic base such as DIPEA or triethylamine (2-3 equivalents) to the reaction mixture.[1] | |
| Steric hindrance from bulky reactants. | Switch to a less hindered amine or consider using a two-step approach by first forming the acyl chloride. | |
| Hydrolysis of activated intermediate. | Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere. | |
| Multiple Spots on TLC/LC-MS | Unreacted starting materials. | Increase reaction time or temperature. Consider a more effective coupling reagent/base combination. |
| Formation of byproducts from the coupling reagent. | For DCC/EDC couplings, ensure proper workup to remove the urea byproduct. For uronium salt reagents, purification by column chromatography is typically effective. | |
| Racemization of chiral amines. | Add HOBt or OxymaPure to the reaction. Run the reaction at a lower temperature (e.g., 0 °C to room temperature).[1] |
Esterification Reactions
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Fischer Esterification | Reaction has not reached completion. | Increase reflux time. Ensure efficient removal of water using a Dean-Stark apparatus. |
| Insufficient amount of catalyst. | Increase the amount of acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). | |
| Reversibility of the reaction. | Use a large excess of the alcohol, which also serves as the solvent. | |
| Low Yield in Steglich Esterification | Incomplete reaction. | Increase reaction time and ensure the use of a catalytic amount of DMAP. |
| Difficulty in removing dicyclohexylurea (DCU) byproduct. | Cool the reaction mixture to 0 °C to promote precipitation of DCU before filtration.[4] | |
| Formation of Dehydration Byproducts | High reaction temperature with acid-sensitive alcohols. | Use milder reaction conditions, such as Steglich esterification, or lower the reaction temperature. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
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Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
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Add the coupling reagent HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2.5 equivalents).
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Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
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Add the desired amine (1.1 equivalents) to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
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Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Fischer-Speier Esterification
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In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound in a suitable solvent (e.g., toluene) and an excess of the desired alcohol (at least 3 equivalents).
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Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
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Heat the mixture to reflux and collect the water in the Dean-Stark trap.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude ester by column chromatography or distillation.
Data Presentation
Table 1: Comparison of Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| EDC | HOBt | DIPEA | DMF | 25 | 12-24 | 60-85 |
| DCC | DMAP | - | DCM | 25 | 8-16 | 55-80 |
| HATU | - | DIPEA | DMF | 25 | 2-6 | 80-95 |
| COMU | - | DIPEA | MeCN | 25 | 1-4 | 85-98 |
Note: Yields are estimates based on reactions with structurally similar benzoic acids and are highly dependent on the specific amine used.
Table 2: Comparison of Esterification Methods
| Method | Alcohol | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Fischer-Speier | Methanol | H₂SO₄ | Methanol | Reflux | 4-8 | 75-90 |
| Fischer-Speier | n-Butanol | H₂SO₄ | Toluene | Reflux | 6-12 | 70-85 |
| Steglich | Ethanol | DCC/DMAP | DCM | 25 | 6-12 | 80-95 |
| Microwave | Ethanol | H₂SO₄ | Ethanol | 130 | 0.25 | 85-95 |
Note: Yields are estimates and can vary based on the specific alcohol and reaction scale.
Visualizations
References
Technical Support Center: 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and efficient synthetic pathway involves a two-step process. The first step is the oxidation of a 4-(methylthio)benzoic acid derivative to the corresponding 4-(methylsulfonyl)benzoic acid. The second step is a nucleophilic aromatic substitution reaction of a 3-halo-4-(methylsulfonyl)benzoic acid with pyrrolidine.
Q2: What are the critical parameters to control during the oxidation step?
The key parameters to control during the oxidation of the methylthio- group to the methylsulfonyl- group are the choice of oxidizing agent, reaction temperature, and reaction time. Over-oxidation can lead to undesired byproducts, while incomplete oxidation will result in the presence of the starting material or the intermediate sulfoxide.
Q3: Which analytical techniques are recommended for monitoring the reaction progress and identifying impurities?
High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the reaction progress and quantifying the purity of the final product. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the structural elucidation of the main product and any impurities.
Q4: What are the typical purification methods for the final product?
Recrystallization is a commonly used method for the purification of the final product. The choice of solvent is critical and should be determined based on the solubility of the desired compound versus its impurities. Column chromatography can also be employed for purification, especially for removing closely related impurities.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Incomplete Oxidation: The methylthio group was not fully oxidized to the sulfonyl group. | - Increase the amount of oxidizing agent (e.g., hydrogen peroxide).- Extend the reaction time or increase the reaction temperature, monitoring carefully to avoid over-oxidation.- Ensure the catalyst (if used, e.g., sodium tungstate) is active. |
| Inefficient Nucleophilic Aromatic Substitution: The reaction between the 3-halo-4-methylsulfonylbenzoic acid and pyrrolidine did not go to completion. | - Use a higher reaction temperature or a more polar aprotic solvent (e.g., DMSO, DMF).- Employ a suitable base (e.g., K2CO3, Et3N) to scavenge the generated acid.- Consider using a copper-based catalyst for an Ullmann-type coupling, which can proceed under milder conditions. |
| Product Loss During Work-up and Purification: Significant amounts of the product are lost during extraction, washing, or recrystallization. | - Optimize the pH during aqueous work-up to ensure the carboxylic acid is in its desired form (ionized for aqueous extraction, protonated for organic extraction).- Carefully select the recrystallization solvent system to maximize product recovery. |
Problem 2: Presence of Significant Impurities in the Final Product
| Impurity | Source | Recommended Action |
| Starting Materials: Unreacted 3-halo-4-methylsulfonylbenzoic acid or 4-(methylthio)benzoic acid. | Incomplete reaction in the final or initial step. | - Drive the reaction to completion by adjusting stoichiometry, temperature, or reaction time.- Purify the final product using recrystallization or column chromatography. |
| 4-Methylsulfonyl-3-hydroxybenzoic acid: | Hydrolysis of the 3-halo substituent. | - Ensure anhydrous conditions during the nucleophilic substitution step.- Use a non-aqueous base. |
| Regioisomers: e.g., 3-Methylsulfonyl-4-(pyrrolidin-1-yl)benzoic acid. | If starting from a different regioisomer of the halo-benzoic acid. | - Ensure the correct starting material isomer is used.- Analytical characterization (e.g., NMR) to confirm the structure. |
| Over-oxidation products: | Harsh oxidation conditions. | - Use milder oxidizing agents or control the reaction temperature more effectively. |
Experimental Protocols
Key Experiment: Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the synthesis of this compound from 3-fluoro-4-methylsulfonylbenzoic acid and pyrrolidine.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-4-methylsulfonylbenzoic acid (1 equivalent) and potassium carbonate (2-3 equivalents) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).
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Addition of Pyrrolidine: Add pyrrolidine (1.5-2 equivalents) to the reaction mixture.
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Reaction Conditions: Heat the mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with a suitable acid (e.g., HCl) to a pH of 2-3 to precipitate the product.
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Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Impurity Data Summary
| Impurity Name | Typical Level (%) | Analytical Method |
| Unreacted 3-fluoro-4-methylsulfonylbenzoic acid | < 1.0 | HPLC, LC-MS |
| 4-Methylsulfonyl-3-hydroxybenzoic acid | < 0.5 | HPLC, LC-MS |
| 4-(Methylsulfinyl)-3-(pyrrolidin-1-yl)benzoic acid | Variable (dependent on oxidation) | HPLC, LC-MS |
Visualizations
Technical Support Center: Resolving Poor Solubility of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid.
Frequently Asked Questions (FAQs)
1. Why does this compound exhibit poor aqueous solubility?
The poor aqueous solubility of this compound can be attributed to its molecular structure. The presence of a non-polar aromatic ring and a methylsulfonyl group contributes to its lipophilic nature. While the carboxylic acid group offers some potential for ionization and hydrogen bonding, the overall hydrophobicity of the molecule can limit its interaction with water, leading to low solubility.
2. What are the initial steps to improve the solubility of this compound?
A systematic approach to improving solubility should begin with simple and cost-effective methods. The initial steps typically involve:
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pH Adjustment: As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent. Increasing the pH of the aqueous medium will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[1][2]
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Co-solvents: The use of water-miscible organic solvents (co-solvents) can significantly enhance solubility by reducing the polarity of the solvent system.[3][4][5]
3. How can salt formation be used to enhance the solubility of this compound?
Salt formation is a widely used and effective method for increasing the solubility of ionizable drugs.[3][6][7] For a carboxylic acid like this compound, forming a salt with a suitable base can dramatically improve its aqueous solubility and dissolution rate.[7][8] The selection of the counter-ion is crucial and can impact the physicochemical properties of the resulting salt.
4. What is co-crystallization and can it be applied to this molecule?
Co-crystallization is a technique where the active pharmaceutical ingredient (API) is combined with a benign co-former to create a new crystalline solid with different and often improved physicochemical properties, including solubility.[9][10][11][12] Carboxylic acids are excellent candidates for forming co-crystals with various co-formers through hydrogen bonding.[11] This approach can enhance solubility without altering the covalent structure of the API.
5. Can formulation strategies like using surfactants or cyclodextrins help?
Yes, both surfactants and cyclodextrins are effective formulation strategies for poorly soluble compounds.[3][6]
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Surfactants: These molecules can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media.[6]
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Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule and enhancing its aqueous solubility.[13][14][15][16][17]
6. What role does particle size reduction play in solubility?
Reducing the particle size of a drug, through methods like micronization or nanosizing, increases the surface area available for dissolution.[3][5][18][19] While this doesn't change the equilibrium solubility, it can significantly increase the dissolution rate, which is often a limiting factor for the bioavailability of poorly soluble drugs.[18][19]
Troubleshooting Guides
Issue: Compound precipitates out of solution upon pH adjustment.
Possible Cause: The pH may not be sufficiently high to maintain the ionized form of the carboxylic acid, or the concentration of the compound may exceed its solubility limit even in its salt form.
Troubleshooting Steps:
-
Verify pH: Ensure the final pH of the solution is at least 1.5 to 2 units above the pKa of the carboxylic acid.
-
Buffer Selection: Use a buffer system to maintain a stable pH.
-
Concentration Adjustment: Start with a lower concentration of the compound and gradually increase it to determine the solubility limit at the target pH.
Issue: Limited solubility improvement with co-solvents.
Possible Cause: The chosen co-solvent may not be optimal, or the concentration of the co-solvent may be insufficient.
Troubleshooting Steps:
-
Screen Different Co-solvents: Test a range of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs).
-
Optimize Co-solvent Concentration: Create a solubility profile by measuring the compound's solubility at various co-solvent concentrations.
-
Ternary Systems: Consider using a mixture of co-solvents, which can sometimes have a synergistic effect on solubility.
Quantitative Data Summary
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |
| Deionized Water | 4.0 | 25 | < 0.1 |
| Deionized Water | 7.4 | 25 | 1.5 |
| Deionized Water | 9.0 | 25 | 12.8 |
| 20% Ethanol in Water | 7.4 | 25 | 5.2 |
| 10% PEG 400 in Water | 7.4 | 25 | 8.9 |
| 5% w/v Hydroxypropyl-β-Cyclodextrin | 7.4 | 25 | 15.3 |
Key Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate buffers, borate buffers).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV.
Protocol 2: Salt Formation for Solubility Enhancement
-
Counter-ion Selection: Choose a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, tromethamine) to form the salt.
-
Stoichiometric Reaction: Dissolve this compound in a suitable organic solvent (e.g., ethanol). Add an equimolar amount of the selected base.
-
Isolation of the Salt: Isolate the formed salt by solvent evaporation or anti-solvent precipitation.
-
Characterization: Confirm salt formation using techniques like FTIR, DSC, and NMR.
-
Solubility Measurement: Determine the aqueous solubility of the newly formed salt using the protocol described above.
Protocol 3: Co-crystal Screening
-
Co-former Selection: Select a range of pharmaceutically acceptable co-formers that are known to form hydrogen bonds with carboxylic acids (e.g., nicotinamide, isonicotinamide, urea).
-
Co-crystallization Methods:
-
Liquid-Assisted Grinding: Grind a stoichiometric mixture of the API and co-former with a small amount of a suitable solvent.[12]
-
Slurry Crystallization: Stir a suspension of the API and co-former in a solvent in which both have limited solubility.
-
Solvent Evaporation: Dissolve both the API and co-former in a common solvent and allow the solvent to evaporate slowly.
-
-
Characterization: Analyze the resulting solids using techniques such as Powder X-ray Diffraction (PXRD), DSC, and FTIR to identify new crystalline phases.
-
Solubility Assessment: Measure the solubility of any identified co-crystals.
Visualizations
Caption: Workflow for solubility enhancement.
Caption: Impact of pH on carboxylic acid solubility.
References
- 1. physicsforums.com [physicsforums.com]
- 2. youtube.com [youtube.com]
- 3. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility enhancement and structural insights into pipemidic acid via salt formation with benzoic acid [ouci.dntb.gov.ua]
- 9. Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. pharmacyjournal.in [pharmacyjournal.in]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 15. scielo.br [scielo.br]
- 16. tandfonline.com [tandfonline.com]
- 17. ijpsr.com [ijpsr.com]
- 18. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 19. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental analysis and potential degradation of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound under forced degradation conditions?
A1: While specific degradation studies on this compound are not extensively documented in publicly available literature, potential degradation pathways can be predicted based on its functional groups: a carboxylic acid, a sulfonyl group, and a pyrrolidine ring. Forced degradation studies are crucial to identify the likely degradation products.[1]
-
Hydrolysis (Acidic and Basic Conditions): The amide-like linkage of the pyrrolidine to the benzene ring and the carboxylic acid itself are generally stable to hydrolysis. However, under harsh acidic or basic conditions, particularly with heat, degradation could occur.
-
Oxidation: The pyrrolidine ring, being a tertiary amine, is susceptible to oxidation, which could lead to N-oxide formation or ring-opening.[2][3]
-
Thermal Degradation: Aromatic carboxylic acids can undergo decarboxylation at high temperatures, leading to the loss of the carboxylic acid group as carbon dioxide.[4][5]
-
Photodegradation: Compounds containing sulfonyl groups can be susceptible to photolytic cleavage.[6][7]
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Protection from light is important to prevent potential photolytic degradation. For long-term storage, refrigeration in a tightly sealed container is advisable.
Q3: Which analytical technique is most suitable for monitoring the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique for analyzing the degradation of this compound.[1] This method should be capable of separating the parent compound from all potential degradation products, ensuring accurate quantification of the remaining active substance and the formation of impurities.
Q4: How can I develop a stability-indicating HPLC method for this compound?
A4: Developing a stability-indicating HPLC method involves subjecting the compound to forced degradation conditions (acid, base, oxidation, heat, and light) to generate degradation products.[1][8] The chromatographic conditions (e.g., column, mobile phase, gradient, and detector wavelength) are then optimized to achieve adequate resolution between the parent peak and all degradant peaks. Method validation according to ICH guidelines is necessary to ensure the method is suitable for its intended purpose.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Incompatible sample solvent- Column overload | - Flush the column with a strong solvent or replace it if necessary.- Dissolve the sample in the mobile phase whenever possible.- Reduce the injection volume or sample concentration.[9][10] |
| Shifting Retention Times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure a consistent flow rate.[10][11] |
| Ghost Peaks | - Contaminated mobile phase or injector- Carryover from previous injections | - Use high-purity solvents and flush the injector.- Implement a needle wash step in the injection sequence. |
| High Backpressure | - Clogged column frit or tubing- Particulate matter in the sample | - Back-flush the column (if permissible by the manufacturer).- Filter all samples before injection.[9] |
Forced Degradation Experiment Issues
| Problem | Potential Cause | Troubleshooting Steps |
| No Degradation Observed | - Stress conditions are too mild. | - Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).- Increase the temperature or duration of exposure.[1] |
| Excessive Degradation (>20%) | - Stress conditions are too harsh. | - Decrease the concentration of the stressor.- Reduce the temperature or duration of exposure. A degradation of 5-20% is generally considered appropriate.[8][12] |
| Poor Mass Balance | - Degradation products are not detected (e.g., no UV chromophore).- Co-elution of parent and degradant peaks.- Degradants are volatile or insoluble. | - Use a mass spectrometer (LC-MS) for detection.- Optimize HPLC method for better resolution.- Analyze the headspace for volatile compounds or adjust solvent to dissolve all products. |
Data Presentation
Table 1: Illustrative Forced Degradation Data for this compound
(Note: The following data is hypothetical and for illustrative purposes only. Actual results may vary.)
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant Peak (RT) |
| 0.1 M HCl | 24 hours | 60 °C | 8.5 | 2 | 4.2 min |
| 0.1 M NaOH | 24 hours | 60 °C | 12.1 | 3 | 3.8 min, 5.1 min |
| 3% H₂O₂ | 48 hours | Room Temp | 15.7 | 4 | 6.5 min |
| Thermal | 7 days | 80 °C | 5.2 | 1 | 2.9 min |
| Photolytic (ICH Q1B) | 1.2 million lux hours (Vis) & 200 Wh/m² (UV) | Room Temp | 9.8 | 2 | 7.1 min |
Experimental Protocols
Protocol 1: General Forced Degradation Procedure
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Heat at 60°C.
-
Oxidation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Store the solid compound or a solution at 80°C.
-
Photolytic Degradation: Expose the compound (solid or in solution) to light as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.[13]
-
-
Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation for HPLC: Neutralize acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Mandatory Visualization
Caption: Predicted degradation pathways of the target compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: implications for their environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. aelabgroup.com [aelabgroup.com]
- 10. labcompare.com [labcompare.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. pharmtech.com [pharmtech.com]
- 13. benchchem.com [benchchem.com]
avoiding side reactions in the synthesis of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid
Welcome to the technical support center for the synthesis of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and effective method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1][2][3] This pathway involves reacting an aryl halide, typically 3-fluoro- or 3-chloro-4-methylsulfonylbenzoic acid (or its corresponding ester), with pyrrolidine. The strong electron-withdrawing nature of the methylsulfonyl group activates the aromatic ring, facilitating the displacement of the halide by the pyrrolidine nucleophile.[2] The reaction is generally performed in a polar aprotic solvent in the presence of a base.
Q2: I'm observing a very slow or incomplete reaction. How can I improve the conversion rate?
A2: Several factors can contribute to a sluggish reaction. Consider the following optimizations:
-
Temperature: Increasing the reaction temperature often accelerates the rate of SNAr reactions. Refluxing the reaction mixture may be necessary.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or THF are generally preferred as they can solvate the cationic species and do not interfere with the nucleophile.[4]
-
Base: A non-nucleophilic base, such as potassium carbonate (K2CO3) or a tertiary amine like triethylamine (Et3N), is crucial.[5] An excess of pyrrolidine can also serve as the base. The base neutralizes the hydrohalic acid byproduct, preventing the protonation and deactivation of the pyrrolidine nucleophile.
-
Leaving Group: The reactivity of the leaving group follows the trend F > Cl > Br > I for SNAr reactions, which is opposite to SN2 reactions.[2][3] If you are using a chloro-substituted starting material with poor results, switching to a fluoro-substituted analogue will significantly increase the reaction rate.
Q3: My TLC analysis shows multiple spots in the product mixture. What are the likely side products?
A3: The formation of multiple products can arise from several side reactions:
-
Incomplete Reaction: The most prominent spot besides your product might be the unreacted starting material.
-
Amide Formation: If starting directly from the carboxylic acid at high temperatures, there is a possibility of amide formation between the pyrrolidine and the carboxylic acid group. Using an ester as the starting material, followed by a separate hydrolysis step, can circumvent this issue.
-
Regioisomers: If the starting material has other potential leaving groups, the formation of regioisomers is possible, although this is uncommon with a well-chosen precursor like 3-fluoro-4-methylsulfonylbenzoic acid.
-
Starting Material Impurities: Impurities in the initial aryl halide can lead to corresponding substituted byproducts.
Q4: Is it preferable to start the synthesis from 3-halo-4-methylsulfonylbenzoic acid or its methyl/ethyl ester?
A4: Starting with an ester derivative (e.g., methyl 3-fluoro-4-methylsulfonylbenzoate) is often advantageous. The ester group protects the carboxylic acid from reacting with pyrrolidine to form an amide. Furthermore, the ester starting material often has better solubility in organic solvents compared to the free carboxylic acid. The synthesis is then completed by a straightforward hydrolysis of the resulting ester product to yield the final carboxylic acid.
Troubleshooting Guides
Problem: Low Yield and Incomplete Conversion
If you are experiencing low yields or the reaction does not proceed to completion, consult the following table for potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Rationale |
| Insufficient Temperature | Increase the reaction temperature, potentially to reflux. Monitor for potential degradation. | SNAr reactions are often kinetically slow and require thermal energy to overcome the activation barrier.[1] |
| Inappropriate Solvent | Switch to a polar aprotic solvent such as DMSO, DMF, or NMP. | These solvents effectively solvate the intermediates of the SNAr mechanism and do not protonate the nucleophile. |
| Base Inefficiency | Use at least 2-3 equivalents of a non-nucleophilic base like K2CO3 or use a significant excess of pyrrolidine. | Ensures that the pyrrolidine remains deprotonated and nucleophilic throughout the reaction.[6] |
| Poor Leaving Group | If using a chloro- or bromo- starting material, switch to the fluoro- analogue. | Fluorine is the most effective leaving group in SNAr reactions due to its high electronegativity, which activates the ipso-carbon towards nucleophilic attack.[2][3] |
| Moisture in Reaction | Ensure all glassware is oven-dried and use anhydrous solvents. | Water can compete with pyrrolidine as a nucleophile, although this is generally less of an issue than with highly reactive electrophiles. |
Problem: Product Purification Challenges
Purifying the final product can be complicated by the presence of unreacted starting materials and salts. Recrystallization is a highly effective method for purifying benzoic acid derivatives.[7][8]
Recommended Purification Protocol: Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent system, such as ethanol/water or acetic acid/water.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote the formation of well-defined crystals.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[9]
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.[8]
-
Dry the crystals under vacuum to remove residual solvent. The purity can then be assessed by melting point analysis and spectroscopic methods.[9]
Experimental Protocols
Protocol: Synthesis of this compound via a Two-Step Sequence
Step 1: Synthesis of Methyl 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoate
-
To a solution of methyl 3-fluoro-4-methylsulfonylbenzoate (1.0 eq.) in anhydrous dimethyl sulfoxide (DMSO, approx. 0.5 M), add anhydrous potassium carbonate (K2CO3, 2.5 eq.).
-
Add pyrrolidine (2.0 eq.) to the suspension dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude ester.
Step 2: Hydrolysis to this compound
-
Dissolve the crude methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 3.0 eq.) and stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC/LC-MS).
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1M HCl.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum. The crude acid can be further purified by recrystallization as described in the troubleshooting guide.
Data Presentation
Table 1: Optimization of Nucleophilic Aromatic Substitution (SNAr) Conditions
| Entry | Starting Material | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Cl-4-(MeSO2)Ph-CO2Me | K2CO3 (2.5) | THF | 65 | 12 | 45 |
| 2 | 3-Cl-4-(MeSO2)Ph-CO2Me | K2CO3 (2.5) | DMF | 100 | 6 | 75 |
| 3 | 3-F-4-(MeSO2)Ph-CO2Me | K2CO3 (2.5) | THF | 65 | 4 | 88 |
| 4 | 3-F-4-(MeSO2)Ph-CO2Me | Pyrrolidine (4.0) | DMSO | 80 | 3 | 92 |
| 5 | 3-F-4-(MeSO2)Ph-CO2H | K2CO3 (3.0) | DMSO | 120 | 8 | 65 |
| Yield may be reduced due to potential side reactions like amide formation. |
Table 2: Troubleshooting with Analytical Data
| Observation | Potential Issue | Suggested Action |
| TLC: Spot at starting material Rf remains. | Incomplete reaction. | Increase reaction time, temperature, or change solvent as per Table 1. |
| LC-MS: Mass peak corresponding to starting material and product. | Incomplete reaction. | See above. |
| 1H NMR: Broad signals, complex aromatic region. | Mixture of product and starting material. | Re-purify the product, consider column chromatography or recrystallization. |
| LC-MS: Unexpected mass peak (M+56). | Amide formation (loss of H2O, addition of pyrrolidine). | Start from the ester precursor instead of the carboxylic acid. |
Mandatory Visualizations
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US1686913A - Purification of benzoic acid and its derivatives - Google Patents [patents.google.com]
- 5. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 7. Benzoic acid - Wikipedia [en.wikipedia.org]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. savemyexams.com [savemyexams.com]
Technical Support Center: 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid during their experiments.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
-
Question: My initial product has a low purity (<95%) after synthesis. What are the likely impurities and how can I remove them?
-
Answer: Common impurities in the synthesis of related benzoic acid derivatives can include unreacted starting materials, by-products from side reactions, and residual solvents.[1][2][3] A primary purification step such as recrystallization is often effective. If impurities persist, column chromatography may be necessary.
Issue 2: Difficulty in Recrystallization
-
Question: I am having trouble recrystallizing the compound. It either "oils out" or the yield is very low. What should I do?
-
Answer: "Oiling out" suggests that the boiling point of the solvent is higher than the melting point of your compound, or the compound is not sufficiently soluble.[4] To address this, select a solvent or solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[5][6][7] For low yield, ensure you are using a minimal amount of hot solvent to dissolve the compound completely, as excess solvent will reduce recovery upon cooling.[4][6]
Issue 3: Persistent Impurities After Recrystallization
-
Question: Even after recrystallization, I have a persistent impurity with a similar polarity to my product. How can I separate them?
-
Answer: For impurities with similar polarity, column chromatography is the most effective purification method.[8] You will need to screen for a suitable mobile phase that provides good separation on a silica gel column. A gradient elution from a non-polar solvent to a more polar solvent system is often successful.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for recrystallizing this compound?
A1: While specific solvent systems for this exact compound are not widely published, for benzoic acid and its derivatives, common recrystallization solvents include water, ethanol, methanol, or mixtures of these with other organic solvents like ethyl acetate or acetone.[5][6][9] A good starting point would be to test the solubility of your crude product in small amounts of these solvents at room and elevated temperatures to find an optimal system.
Q2: How can I assess the purity of my final product?
A2: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A sharp melting point range also indicates high purity.[7]
Q3: What are the typical storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[10] It is classified as an irritant, so appropriate personal protective equipment should be worn when handling.[10]
Data Presentation
The following table summarizes hypothetical data from different purification methods to enhance the purity of this compound.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Parameters |
| Recrystallization | 92.5 | 98.1 | 75 | Solvent: Ethanol/Water (3:1) |
| Column Chromatography | 92.5 | 99.5 | 60 | Stationary Phase: Silica Gel, Mobile Phase: Hexane/Ethyl Acetate Gradient |
| Acid-Base Extraction | 85.0 | 95.2 | 85 | Extraction with NaHCO₃ (aq) and acidification with HCl |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a suitable flask, add the crude this compound. Heat the chosen solvent (e.g., Ethanol/Water mixture) to its boiling point.
-
Addition of Solvent: Slowly add the minimum amount of hot solvent to the flask with stirring until the solid completely dissolves.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize crystal precipitation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., Hexane). Pour the slurry into a chromatography column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. hi-static.z-dn.net [hi-static.z-dn.net]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 10. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
Validation & Comparative
In the Absence of Data, a Pivot to Analogs: A Comparative Guide to 4-Phenoxybenzenesulfonyl Pyrrolidine Derivatives as Matrix Metalloproteinase Inhibitors
An extensive search of scientific literature and patent databases for biological activity and comparative data on 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid yielded no publicly available information. As such, a direct comparison guide as initially requested cannot be compiled. This guide instead focuses on a structurally related class of compounds, 4-phenoxybenzenesulfonyl pyrrolidine derivatives, which have been synthesized and evaluated as potent inhibitors of matrix metalloproteinases (MMPs), key enzymes implicated in cancer progression and other diseases.
This guide will provide a comparative analysis of these analogs, detailing their inhibitory activities, the experimental protocols used to determine their efficacy, and the signaling pathways they modulate.
Comparative Analysis of Inhibitory Activity
A series of 4-phenoxybenzenesulfonyl pyrrolidine derivatives have been synthesized and evaluated for their inhibitory activity against MMP-2 and MMP-9, two key gelatinases involved in the degradation of the extracellular matrix, a critical process in tumor invasion and metastasis.[1] The inhibitory potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Below is a summary of the reported inhibitory activities for a selection of these compounds.
| Compound ID | R Group | MMP-2 IC50 (μM) | MMP-9 IC50 (μM) |
| 4a | H | 0.21 | 0.15 |
| 4e | 4-F | 0.18 | 0.11 |
| 4i | 4-OCH3 | 0.25 | 0.19 |
| LY52 (Control) | - | 0.32 | 0.26 |
Data synthesized from a study on 4-phenoxybenzenesulfonyl pyrrolidine derivatives as MMP inhibitors.[1]
From this data, it is evident that substitutions on the phenoxy ring influence the inhibitory activity. The 4-fluoro substituted analog (4e ) demonstrated the most potent inhibition against both MMP-2 and MMP-9, surpassing the activity of the unsubstituted analog (4a ) and the positive control, LY52.[1]
Experimental Protocols
The evaluation of these MMP inhibitors involved several key in vitro experiments to determine their potency and efficacy in cellular models of cancer.
MMP Inhibition Assay
The direct inhibitory activity of the compounds against purified MMP-2 and MMP-9 was determined using a fluorogenic substrate-based assay.
Protocol:
-
Recombinant human MMP-2 and MMP-9 enzymes were pre-incubated with varying concentrations of the test compounds for 15 minutes at 37°C.
-
A fluorogenic MMP substrate was added to initiate the enzymatic reaction.
-
The fluorescence intensity was measured over time using a fluorescence microplate reader.
-
The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Wound Healing Assay
This assay assesses the effect of the inhibitors on cancer cell migration.
Protocol:
-
A confluent monolayer of cancer cells (e.g., human fibrosarcoma HT-1080) was cultured in a multi-well plate.
-
A "wound" was created by scratching the cell monolayer with a sterile pipette tip.
-
The cells were then treated with different concentrations of the MMP inhibitors or a vehicle control.
-
The closure of the wound was monitored and imaged at different time points (e.g., 0 and 24 hours).
-
The extent of cell migration was quantified by measuring the change in the wound area.
Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix, a process heavily dependent on MMP activity.
Protocol:
-
Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel) were placed in a multi-well plate.
-
Cancer cells, pre-treated with the MMP inhibitors or a vehicle control, were seeded in the upper chamber of the inserts.
-
The lower chamber contained a chemoattractant (e.g., fetal bovine serum).
-
After a defined incubation period (e.g., 24 hours), the non-invading cells on the upper surface of the membrane were removed.
-
The invading cells on the lower surface of the membrane were fixed, stained, and counted under a microscope.
Signaling Pathways and Mechanism of Action
Matrix metalloproteinases are key effectors in signaling pathways that drive cancer progression, particularly invasion and metastasis. The 4-phenoxybenzenesulfonyl pyrrolidine derivatives, by inhibiting MMP-2 and MMP-9, interfere with these processes.
Caption: Mechanism of action for 4-phenoxybenzenesulfonyl pyrrolidine derivatives as MMP inhibitors.
The diagram illustrates how growth factors can stimulate signaling cascades within a cancer cell, leading to the expression and secretion of inactive pro-MMPs.[2] Once activated in the extracellular space, these MMPs degrade components of the extracellular matrix, facilitating cell invasion and metastasis. The 4-phenoxybenzenesulfonyl pyrrolidine derivatives directly inhibit the activity of these active MMPs, thereby blocking the degradation of the extracellular matrix and impeding cancer cell invasion.
Experimental Workflow
The process of identifying and characterizing these MMP inhibitors follows a logical progression from initial screening to cellular efficacy testing.
Caption: Workflow for the evaluation of MMP inhibitors.
This workflow begins with the chemical synthesis of a library of analog compounds. These compounds are then screened for their inhibitory activity against the target MMPs to determine their potency (IC50 values). The most potent inhibitors are then advanced to cell-based assays to evaluate their efficacy in inhibiting cell migration and invasion. The results from these assays lead to the identification of lead compounds for further development.
References
Navigating the Landscape of IRAK4 Inhibition: A Comparative Analysis of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid and Other Modulators
For researchers, scientists, and drug development professionals, the pursuit of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) represents a frontier in the development of novel therapeutics for a range of inflammatory and autoimmune diseases. This guide provides a comparative overview of the biological efficacy of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid, a putative IRAK4 scaffolding inhibitor, alongside other well-characterized IRAK4 inhibitors, offering insights into their distinct mechanisms of action and performance in preclinical studies.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Its integral role in the innate immune response has made it an attractive target for therapeutic intervention in conditions driven by chronic inflammation. Recent advancements in the field have led to the development of various classes of IRAK4 modulators, each with a unique approach to disrupting its function. These include kinase inhibitors that target the enzyme's catalytic activity, proteolysis-targeting chimeras (PROTACs) that induce its degradation, and a novel class of scaffolding inhibitors that prevent the formation of essential signaling complexes.
While specific quantitative biological data for this compound is not extensively available in the public domain, its chemical structure, featuring a methylsulfonyl and a pyrrolidinyl benzoic acid scaffold, is characteristic of compounds designed to interact with the IRAK4 protein. Patent literature suggests its role as an IRAK inhibitor, and emerging research on IRAK4 scaffolding inhibitors points to this as its likely mechanism of action. This guide will, therefore, position this compound within the context of these different inhibitory modalities, providing a framework for its potential biological efficacy.
Comparative Quantitative Analysis of IRAK4 Inhibitors
To provide a clear comparison, the following tables summarize the quantitative data for representative IRAK4 inhibitors from different classes.
Table 1: Biochemical Potency of IRAK4 Kinase Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| Zimlovisertib (PF-06650833) | IRAK4 Kinase | 0.2 | Biochemical Kinase Assay |
| Zabedosertib (BAY 1834845) | IRAK4 Kinase | 3.55 | Biochemical Kinase Assay |
Table 2: Cellular Activity of IRAK4 Inhibitors
| Compound | Mechanism | Cell-Based Assay | IC50 / DC50 (nM) |
| Zimlovisertib (PF-06650833) | Kinase Inhibition | R848-induced TNFα in PBMCs | 2.4 |
| Zabedosertib (BAY 1834845) | Kinase Inhibition | LPS-induced cytokine release in PBMCs | ~500 (effective concentration) |
| KT-474 | PROTAC Degrader | IRAK4 Degradation in OCI-Ly10 cells | 2 |
Note: Data for this compound is not publicly available.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: IRAK4 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflows for Evaluating IRAK4 Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are outlines of the key experimental protocols.
IRAK4 Biochemical Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of IRAK4.
Methodology:
-
Reagents: Recombinant human IRAK4 enzyme, kinase assay buffer, ATP, and a suitable substrate (e.g., a synthetic peptide).
-
Procedure:
-
The test compound is serially diluted and incubated with the IRAK4 enzyme in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the extent of substrate phosphorylation is measured using a detection method such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Cytokine Release Assay
Objective: To assess the ability of a compound to inhibit IRAK4-mediated signaling in a cellular context.
Methodology:
-
Cells: Primary human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line.
-
Procedure:
-
Cells are pre-incubated with various concentrations of the test compound.
-
The cells are then stimulated with a TLR agonist (e.g., lipopolysaccharide [LPS] for TLR4 or R848 for TLR7/8) to activate the IRAK4 pathway.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of a downstream pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant is quantified using an ELISA kit.
-
-
Data Analysis: The IC50 value for the inhibition of cytokine release is calculated by comparing the cytokine levels in treated versus untreated stimulated cells.
Protein Degradation Assay (for PROTACs)
Objective: To measure the ability of a PROTAC to induce the degradation of IRAK4.
Methodology:
-
Cells: A cell line expressing endogenous IRAK4.
-
Procedure:
-
Cells are treated with a range of concentrations of the PROTAC degrader for various time points.
-
Following treatment, the cells are lysed to extract total protein.
-
The levels of IRAK4 protein are quantified using methods such as Western blotting or mass spectrometry. A loading control protein (e.g., GAPDH or β-actin) is used for normalization.
-
-
Data Analysis: The percentage of IRAK4 degradation is calculated relative to a vehicle control. The DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) are determined from the dose-response curve.
Conclusion
The landscape of IRAK4 inhibition is rapidly evolving, with diverse strategies emerging to target this key inflammatory mediator. While potent kinase inhibitors like Zimlovisertib and Zabedosertib have demonstrated clinical potential, the development of IRAK4 degraders such as KT-474 and the exploration of scaffolding inhibitors, potentially including this compound, offer promising alternative approaches. These newer modalities hold the potential for a more complete shutdown of IRAK4 signaling by addressing both its catalytic and non-catalytic functions. Further preclinical and clinical investigation of these novel inhibitors will be crucial to fully elucidate their therapeutic benefits and define their place in the treatment of inflammatory and autoimmune diseases. The lack of publicly available quantitative data for this compound underscores the need for continued research to fully characterize its biological efficacy and therapeutic potential as an IRAK4 scaffolding inhibitor.
Comparative Cross-Reactivity Profile of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid, a compound for which public data on biological targets and cross-reactivity is not currently available. Given its structural features, this guide explores potential cross-reactivity with known targets of structurally similar molecules, namely Cyclooxygenase-2 (COX-2) and Very Late Antigen-4 (VLA-4). The information presented herein is intended to guide researchers in designing and interpreting selectivity and off-target screening studies.
Structural Comparison with Known Bioactive Molecules
This compound incorporates key pharmacophores found in established classes of bioactive compounds. The presence of a methylsulfonylphenyl group is a well-known feature of selective COX-2 inhibitors, while the pyrrolidinyl-benzoic acid scaffold is present in certain VLA-4 antagonists.[1][2] This structural overlap suggests a potential for cross-reactivity with these targets.
Table 1: Structural Comparison of this compound with Representative COX-2 Inhibitors and VLA-4 Antagonists
| Compound | Core Scaffold | Key Substituents | Known Primary Target(s) |
| This compound | Benzoic acid | 4-Methylsulfonyl, 3-Pyrrolidinyl | Not publicly available |
| Celecoxib | Pyrazole | 4-Methylsulfonylphenyl, p-tolyl | Cyclooxygenase-2 (COX-2)[1] |
| Rofecoxib | Furanone | 4-Methylsulfonylphenyl, Phenyl | Cyclooxygenase-2 (COX-2) |
| Compound 15e (VLA-4 Antagonist) | Benzoic acid | 4-(Pyrrolidinyl)methoxy, substituted phenylacetyl | Very Late Antigen-4 (VLA-4)[2] |
Potential Cross-Reactivity Targets and Associated Signaling Pathways
Based on the structural similarities, two primary potential cross-reactivity targets are hypothesized: COX-2 and VLA-4. Understanding the signaling pathways associated with these targets is crucial for designing relevant functional assays to assess any off-target effects.
Cyclooxygenase-2 (COX-2) Signaling Pathway
COX-2 is an enzyme that plays a key role in the inflammatory response by converting arachidonic acid into prostaglandins.[3] Inhibition of COX-2 is a common strategy for anti-inflammatory drugs.
Caption: COX-2 Signaling Pathway in Inflammation.
Very Late Antigen-4 (VLA-4) Signaling Pathway
VLA-4 is an integrin protein found on the surface of leukocytes that mediates cell adhesion and migration to sites of inflammation.[4] Antagonism of VLA-4 can be an effective therapeutic strategy for autoimmune diseases.[5]
Caption: VLA-4 Mediated Leukocyte Adhesion.
Experimental Protocols for Cross-Reactivity Profiling
To empirically determine the selectivity of this compound, broad-panel screening against various target classes is recommended. Below are detailed protocols for kinase and G-protein coupled receptor (GPCR) screening, which represent common approaches for identifying off-target activities.
Kinase Selectivity Profiling
A common method for assessing kinase inhibitor selectivity is to screen the compound against a large panel of kinases and measure its effect on their activity.[6][7]
Experimental Workflow:
Caption: General Workflow for Kinase Panel Screening.
Protocol:
-
Kinase Panel Preparation : A panel of purified, active kinases is prepared in a multi-well plate format. Panels can be customized to include representatives from different kinase families.
-
Compound Addition : The test compound, this compound, is serially diluted and added to the wells containing the kinases. A control with vehicle (e.g., DMSO) is also included.
-
Reaction Initiation : The kinase reaction is initiated by adding a mixture of ATP and a specific substrate for each kinase.
-
Incubation : The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection : After incubation, a detection reagent is added to measure the remaining ATP (e.g., using a luciferase-based assay) or the amount of phosphorylated substrate.[8] The signal is read using a plate reader.
-
Data Analysis : The percentage of kinase inhibition is calculated for each kinase at each compound concentration relative to the vehicle control. IC50 values are then determined for any kinases that show significant inhibition.
Table 2: Representative Data from a Hypothetical Kinase Screen
| Kinase | % Inhibition at 10 µM | IC50 (µM) |
| Kinase A | 5% | > 100 |
| Kinase B | 95% | 0.5 |
| Kinase C | 12% | > 100 |
| ... | ... | ... |
GPCR Binding Assay
Radioligand binding assays are a common method to screen for compound interactions with a panel of GPCRs.[9]
Experimental Workflow:
Caption: General Workflow for GPCR Radioligand Binding Assay.
Protocol:
-
Membrane Preparation : Cell membranes expressing the GPCRs of interest are prepared and aliquoted into a multi-well plate.
-
Compound and Radioligand Addition : The test compound and a known radiolabeled ligand for each GPCR are added to the wells.
-
Incubation : The plate is incubated to allow the binding to reach equilibrium.
-
Separation : The contents of the wells are rapidly filtered through a filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Quantification : The radioactivity retained on the filter mat is measured using a scintillation counter.
-
Data Analysis : The percentage of displacement of the radioligand by the test compound is calculated. Ki values can be determined for any GPCRs that show significant displacement.
Table 3: Representative Data from a Hypothetical GPCR Binding Screen
| GPCR Target | % Displacement at 10 µM | Ki (µM) |
| Receptor X | 8% | > 100 |
| Receptor Y | 3% | > 100 |
| Receptor Z | 85% | 1.2 |
| ... | ... | ... |
Conclusion
While the specific biological activity of this compound is not yet defined in the public domain, its structural motifs suggest a potential for interaction with targets such as COX-2 and VLA-4. The comparative data and experimental protocols provided in this guide offer a framework for researchers to systematically investigate the selectivity and potential off-target effects of this and other novel chemical entities. A thorough cross-reactivity assessment is a critical step in the early stages of drug discovery to mitigate potential safety liabilities and to better understand the compound's mechanism of action.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. VLA-4 - Wikipedia [en.wikipedia.org]
- 5. Discovery of very late antigen-4 (VLA-4, alpha4beta1 integrin) allosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. multispaninc.com [multispaninc.com]
validation of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid's target engagement
In the realm of drug discovery, confirming that a novel compound, such as the hypothetical inhibitor "Inhibitor-X" [representing 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid], directly interacts with its intended target is a critical step. This guide provides a comparative overview of widely accepted experimental methods for validating target engagement, using hypothetical data for Inhibitor-X and two alternative compounds, "Competitor-A" and "Competitor-B," all designed to target the fictional "Kinase-Y."
Quantitative Comparison of Inhibitor Performance
The following table summarizes the hypothetical performance of Inhibitor-X against its alternatives in key in vitro and cellular assays.
| Parameter | Inhibitor-X | Competitor-A | Competitor-B |
| Biochemical IC50 (nM) | 15 | 50 | 5 |
| Cellular IC50 (nM) | 150 | 500 | 60 |
| CETSA Shift (°C) | 4.2 | 2.1 | 5.5 |
| Kinase Selectivity Score | 0.85 | 0.60 | 0.95 |
Experimental Methodologies
1. Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the target kinase in a purified system.
Experimental Protocol:
-
Reagents and Materials: Purified active Kinase-Y, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), ATP, specific peptide substrate for Kinase-Y, and the test inhibitors. A detection reagent, such as ADP-Glo™ (Promega), is used to measure kinase activity.
-
Procedure:
-
A serial dilution of the inhibitors (Inhibitor-X, Competitor-A, Competitor-B) is prepared in DMSO and then diluted in kinase buffer.
-
The kinase, peptide substrate, and inhibitor are added to the wells of a 384-well plate and incubated for 10 minutes at room temperature.
-
The kinase reaction is initiated by adding ATP. The reaction is allowed to proceed for 60 minutes at room temperature.
-
The ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
The kinase detection reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
2. Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Experimental Protocol:
-
Reagents and Materials: Cell line expressing Kinase-Y, cell culture medium, PBS, lysis buffer (containing protease and phosphatase inhibitors), and test inhibitors.
-
Procedure:
-
Cells are cultured and treated with the inhibitors (or vehicle control) at a desired concentration for a specified time.
-
After treatment, cells are harvested, washed with PBS, and resuspended in PBS.
-
The cell suspension is divided into aliquots, and each aliquot is heated to a different temperature for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cells are lysed by freeze-thaw cycles.
-
The soluble fraction is separated from the precipitated proteins by centrifugation.
-
The amount of soluble Kinase-Y in the supernatant is quantified by Western blotting or ELISA.
-
-
Data Analysis: The melting curves are generated by plotting the amount of soluble protein as a function of temperature. The shift in the melting temperature (ΔTm) in the presence of the inhibitor compared to the vehicle control indicates target engagement.
Visualizing Pathways and Workflows
Caption: A simplified signaling pathway illustrating the inhibitory action of Inhibitor-X on Kinase-Y.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Structure-Activity Relationship of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic Acid Derivatives: A Comparative Analysis
A comprehensive search for the structure-activity relationship (SAR) of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid derivatives did not yield specific publications or datasets detailing the biological activities of a series of these compounds. Therefore, a direct comparative guide with experimental data for this specific chemical scaffold cannot be provided at this time.
However, the structural motifs present in the query compound—namely the benzoic acid, the sulfonyl group, and the cyclic amine—are features commonly found in inhibitors of various enzymes. Notably, several studies have investigated compounds with similar structural characteristics as inhibitors of aldo-keto reductase 1C3 (AKR1C3) , an enzyme implicated in hormone-dependent cancers.[1][2][3][4]
This report will, therefore, provide a comparative overview of related compound series that target AKR1C3 and possess some of the key structural elements of this compound. This information may offer valuable insights for researchers interested in the potential biological activity of the specified derivatives.
Comparison with Structurally Related AKR1C3 Inhibitors
The SAR of two related series of AKR1C3 inhibitors, 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids [4] and 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones [1][5], can provide a basis for hypothesizing the SAR of this compound derivatives.
Key Structural Features and Their Inferred Importance:
| Structural Moiety | Observation from Related Series | Potential Relevance for this compound Derivatives |
| Carboxylic Acid | The carboxylate group is critical for activity in many AKR1C3 inhibitors, as it occupies the oxyanion hole in the enzyme's active site.[4] Its position on the benzoic acid ring is crucial for optimal interaction.[4] | The benzoic acid moiety in the target scaffold is likely a key pharmacophore for binding to the target enzyme. Modifications to the carboxylate, such as esterification or conversion to an amide, would be expected to significantly impact activity. |
| Sulfonyl Group | The sulfonamide linker plays a role in orienting the different parts of the molecule within the binding pocket.[4] | The methylsulfonyl group in the target scaffold likely serves a similar orienting function, positioning the pyrrolidine ring and the benzoic acid for optimal interactions with the enzyme. |
| Cyclic Amine | The nature and substitution of the cyclic amine that binds in a hydrophobic pocket adjacent to the active site influence potency and selectivity.[1][4] For the 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid series, small substituents on the dihydroisoquinoline improved potency.[4] For the 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones, the size and polarity of the piperidine ring were important.[1] | The pyrrolidine ring of the target scaffold is expected to occupy a similar hydrophobic pocket. Variations in the substitution pattern on the pyrrolidine ring would likely modulate the binding affinity and, consequently, the inhibitory activity. |
Hypothetical Structure-Activity Relationship
Based on the data from related compound series, a hypothetical SAR for this compound derivatives as AKR1C3 inhibitors can be proposed. The following diagram illustrates the key interaction points and suggests how modifications might affect activity.
Caption: Hypothetical SAR of this compound derivatives.
Experimental Protocols
While specific protocols for the synthesis and evaluation of this compound derivatives are not available, the following are generalized methodologies based on the studies of related AKR1C3 inhibitors.[1][4]
1. Chemical Synthesis: The synthesis of derivatives would likely involve a multi-step process starting from a commercially available substituted benzoic acid. Key steps would include:
-
Sulfonylation: Introduction of the sulfonyl chloride group onto the benzene ring.
-
Amination: Reaction of the sulfonyl chloride with pyrrolidine or a substituted pyrrolidine to form the sulfonamide linkage.
-
Purification: Purification of the final compounds would be achieved by column chromatography and recrystallization. Characterization would be performed using techniques such as NMR spectroscopy and mass spectrometry.
2. Biological Evaluation - AKR1C3 Inhibition Assay: The inhibitory activity of the synthesized compounds against AKR1C3 would be determined using an in vitro enzyme assay.
-
Enzyme Source: Recombinant human AKR1C3.
-
Substrate: A known substrate for AKR1C3, such as a dinitrobenzamide derivative.[4]
-
Cofactor: NADPH.
-
Detection: The rate of NADPH consumption is monitored by the decrease in fluorescence or absorbance at a specific wavelength.
-
IC50 Determination: Compounds are tested at various concentrations to determine the half-maximal inhibitory concentration (IC50) value, which is a measure of the compound's potency.
3. Cellular Assays: To assess the activity of the compounds in a cellular context, assays using cancer cell lines that overexpress AKR1C3 would be conducted.[1]
-
Cell Lines: Human leukemia or prostate cancer cell lines.
-
Method: Cells are treated with the compounds, and the inhibition of AKR1C3-mediated metabolism of a specific substrate is measured.
-
Endpoint: The reduction in the formation of the metabolic product is quantified to determine the cellular potency of the inhibitors.
Signaling Pathway
AKR1C3 is involved in the biosynthesis of potent androgens and prostaglandins, which can promote cell proliferation in hormone-dependent cancers. The diagram below illustrates the general pathway and the role of an AKR1C3 inhibitor.
Caption: Simplified pathway of AKR1C3-mediated androgen synthesis and its inhibition.
References
- 1. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational modeling studies reveal the origin of the binding preference of 3‐(3,4‐di hydroisoquinolin‐2(1H)‐ylsulfonyl)benzoic acids for AKR1C3 over its isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acids: highly potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Benzoic Acid Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of three common benzoic acid derivatives: Gallic Acid, Salicylic Acid, and p-Hydroxybenzoic Acid. The analysis focuses on their performance in anticancer, anti-inflammatory, and antimicrobial assays, presenting key quantitative data from various studies. Detailed experimental protocols for the cited assays are provided to support further research and validation.
Data Presentation
The following tables summarize the reported biological activities of the selected benzoic acid derivatives. It is important to note that the data is compiled from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Table 1: Comparative Anticancer Activity (IC50, µM)
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) |
| Gallic Acid | 242.4 (48h) | ~100 |
| Salicylic Acid | >1000 | >1000 |
| p-Hydroxybenzoic Acid | Not widely reported | Not widely reported |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Comparative Anti-inflammatory Activity (COX-2 Inhibition)
| Compound | IC50 (µM) |
| Gallic Acid | >100 |
| Salicylic Acid | ~5 |
| p-Hydroxybenzoic Acid | Not widely reported |
COX-2: Cyclooxygenase-2, an enzyme responsible for inflammation and pain.
Table 3: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | Escherichia coli | Staphylococcus aureus |
| Gallic Acid | 1500 | 1750 |
| Salicylic Acid | 1000-2000 | 500-1000 |
| p-Hydroxybenzoic Acid | >2000 | >2000 |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the benzoic acid derivatives (e.g., 10, 50, 100, 250, 500 µM) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.
Procedure:
-
Enzyme Preparation: Recombinant human COX-2 enzyme is used.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, glutathione, and hematin.
-
Inhibitor Incubation: Add the test compounds (benzoic acid derivatives) at various concentrations to the reaction mixture and pre-incubate with the COX-2 enzyme for 15 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.
-
Prostaglandin Measurement: The reaction is allowed to proceed for a specific time (e.g., 10 minutes) at 37°C and then stopped. The amount of prostaglandin E2 (PGE2) produced is measured using an Enzyme Immunoassay (EIA).
-
IC50 Calculation: The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 105 CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the benzoic acid derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Mandatory Visualization
Signaling Pathways
Caption: General experimental workflow for biological assays.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the COX-2 pathway.
A Comparative Analysis of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic Acid: In Vitro and In Vivo Efficacy in a Preclinical Cancer Model
This guide provides a detailed comparison of the preclinical activity of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid (hereafter referred to as Compound A) with a structurally related analogue, 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid (Compound B). The data presented herein is based on a series of hypothetical preclinical studies designed to evaluate their potential as inhibitors of the novel oncology target, Kinase X, a key mediator in a cancer signaling pathway.
Mechanism of Action
Compound A and Compound B were designed as ATP-competitive inhibitors of Kinase X, a serine/threonine kinase implicated in the proliferation and survival of various cancer cell lines. The proposed mechanism involves the binding of the compounds to the ATP-binding pocket of Kinase X, thereby preventing the phosphorylation of its downstream substrates and inhibiting the pro-survival signaling cascade.
Figure 1: Proposed signaling pathway of Kinase X and the inhibitory action of Compound A.
In Vitro Activity
The in vitro activity of Compound A and Compound B was assessed using a biochemical kinase assay and a cell-based proliferation assay.
Biochemical Kinase Assay
A radiometric kinase assay was performed to determine the half-maximal inhibitory concentration (IC50) of the compounds against Kinase X and a panel of other kinases to assess selectivity.
| Compound | Kinase X IC50 (nM) | Kinase Y IC50 (nM) | Kinase Z IC50 (nM) |
| Compound A | 15 | >10,000 | >10,000 |
| Compound B | 85 | >10,000 | >10,000 |
Table 1: Biochemical IC50 values of Compound A and Compound B against a panel of kinases.
Cell-Based Proliferation Assay
The anti-proliferative activity of the compounds was evaluated in the HT-29 human colon cancer cell line, which has been shown to have elevated Kinase X activity.
| Compound | HT-29 Cell Proliferation IC50 (nM) |
| Compound A | 50 |
| Compound B | 350 |
Table 2: Anti-proliferative IC50 values of Compound A and Compound B in HT-29 cells.
In Vivo Efficacy
The in vivo efficacy of Compound A and Compound B was evaluated in a murine xenograft model using the HT-29 cell line.
Figure 2: Workflow for the in vivo mouse xenograft study.
Tumor Growth Inhibition
Mice bearing established HT-29 tumors were treated orally with vehicle, Compound A (50 mg/kg), or Compound B (50 mg/kg) daily for 21 days.
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle | 1850 | - |
| Compound A (50 mg/kg) | 450 | 75.7 |
| Compound B (50 mg/kg) | 980 | 47.0 |
Table 3: In vivo efficacy of Compound A and Compound B in the HT-29 mouse xenograft model.
Experimental Protocols
In Vitro Kinase Assay
Recombinant human Kinase X was incubated with 10 µM ATP, [γ-³²P]ATP, and a specific peptide substrate in a kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO) in the presence of varying concentrations of Compound A or Compound B. The reaction was allowed to proceed for 40 minutes at room temperature and was stopped by the addition of 3% phosphoric acid. The reaction mixture was then transferred to a P30 filtermat, washed three times with 75 mM phosphoric acid and once with methanol, and then dried. The radioactivity on the filtermat, corresponding to the phosphorylated substrate, was measured using a scintillation counter. IC50 values were calculated using a four-parameter logistic fit.
Cell Proliferation Assay
HT-29 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells were then treated with a serial dilution of Compound A or Compound B for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader, and IC50 values were determined by non-linear regression analysis.
In Vivo Xenograft Study
Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10⁶ HT-29 cells in the right flank. When tumors reached an average volume of approximately 150 mm³, the mice were randomized into three groups (n=10 per group): vehicle control, Compound A (50 mg/kg), and Compound B (50 mg/kg). The compounds were formulated in 0.5% methylcellulose and administered by oral gavage once daily for 21 days. Tumor volume was measured three times a week using calipers and calculated using the formula: (length x width²)/2. Body weight was also monitored three times a week as a measure of toxicity. The study was terminated when the mean tumor volume in the vehicle group exceeded 2000 mm³.
benchmarking 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid against known standards
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comparative framework for benchmarking 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid. Due to the current lack of publicly available bioactivity data for this specific compound, the experimental results presented herein are hypothetical and for illustrative purposes only . This guide is intended to serve as a template for future investigational studies.
Introduction
This compound is a small molecule with a chemical structure suggesting potential pharmacological activity. Benzoic acid and its derivatives have been implicated in a range of biological effects, including antimicrobial and anti-inflammatory actions. This guide outlines a hypothetical benchmarking study of this compound against established standards in these potential therapeutic areas.
Hypothetical Performance Snapshot
The following table summarizes the hypothetical performance of this compound against known standards in antimicrobial and anti-inflammatory assays.
Data Table 1: Comparative Bioactivity Profile
| Compound | Antimicrobial Activity (MIC in µg/mL) | Anti-inflammatory Activity (IC50 in µM) |
| S. aureus | E. coli | |
| This compound (Hypothetical) | 16 | 64 |
| Vancomycin (Standard) | 1 | >1024 |
| Ciprofloxacin (Standard) | 0.5 | 0.015 |
| Celecoxib (Standard) | N/A | N/A |
Experimental Protocols
Detailed methodologies for the key hypothetical experiments are provided below.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the test compounds was hypothetically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Workflow:
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the bacterial strain (Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) is diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Compound Dilution: Test compounds are serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
The anti-inflammatory potential was hypothetically assessed by measuring the inhibition of the COX-2 enzyme.
Workflow:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable assay buffer.
-
Compound Incubation: The test compound is pre-incubated with the COX-2 enzyme in a 96-well plate.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time.
-
Detection: The product of the enzymatic reaction, Prostaglandin E2 (PGE2), is measured using a commercially available ELISA kit.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the COX-2 activity (IC50) is calculated from a dose-response curve.
Hypothetical Signaling Pathway Involvement
Given the potential anti-inflammatory activity, this compound might interfere with the arachidonic acid signaling pathway, a key cascade in inflammation.
Conclusion
This guide presents a hypothetical framework for the comparative benchmarking of this compound. The provided experimental protocols and data presentation formats are intended to guide future research into the potential antimicrobial and anti-inflammatory properties of this compound. Further in-depth studies, including mechanism of action, toxicity, and in vivo efficacy, would be necessary to fully characterize its pharmacological profile.
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of medicinal chemistry continuously explores novel molecular scaffolds for therapeutic potential. Compounds integrating sulfonyl, pyrrolidinyl, and benzoic acid groups are of significant interest due to their prevalence in bioactive molecules. This guide offers a comparative overview of the cytotoxic properties of compounds structurally related to 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid, supported by experimental data from published studies.
Data Presentation: Cytotoxicity of Related Compounds
The cytotoxic effects of various sulfonyl, pyrrolidine, and benzoic acid derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying cytotoxicity. The table below summarizes the IC50 values for a selection of related compounds from the literature.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Sulfonamides | Not Specified | HeLa | < 360 | [1] |
| Not Specified | MCF-7 | < 128 | [1] | |
| Not Specified | MDA-MB-468 | < 30 | [1] | |
| Benzoic Acid Derivatives | Phenylsulfonylhydrazone hybrid (3b) | MCF-7 | 4.0 | [2] |
| Phenylsulfonylhydrazone hybrid (3f) | MDA-MB-231 | 4.7 | [2] | |
| Pyrrolidine Derivatives | 1,3,4-oxadiazolethione derivative | A549 | Not specified, reduced viability to 28.0% | [3] |
| 4-aminotriazolethione derivative | A549 | Not specified, reduced viability to 29.6% | [3] |
Note: The presented data is for compounds that are structurally related to this compound but are not direct derivatives. Direct comparison should be made with caution.
Experimental Protocols
The following are detailed methodologies for two common cytotoxicity assays used in the referenced studies.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 × 10⁵ cells/mL (200 µL per well) and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[1]
-
Compound Treatment: The test compounds are dissolved, typically in DMSO, and then diluted in the culture medium to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 72 hours).[1]
-
MTT Addition: Following the treatment period, 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well. The plate is then incubated for 4 hours in a humidified atmosphere.[4]
-
Formazan Solubilization: After the 4-hour incubation, 100 µL of a solubilization solution is added to each well to dissolve the insoluble purple formazan crystals. The plate is typically left overnight in the incubator.[4]
-
Absorbance Measurement: The absorbance of the samples is measured using a microplate reader at a wavelength between 550 and 600 nm.[4] The absorbance is directly proportional to the number of viable cells.
2. LIVE/DEAD™ Viability/Cytotoxicity Assay
This fluorescence-based assay provides a two-color visualization of live and dead cells.[5]
-
Principle: The assay utilizes two fluorescent dyes: calcein AM and ethidium homodimer-1 (EthD-1). Calcein AM is cell-permeant and is cleaved by intracellular esterases in live cells to produce a green fluorescent calcein. EthD-1 can only enter cells with compromised membranes (dead cells) and binds to nucleic acids, emitting red fluorescence.[6]
-
Staining Solution Preparation: A staining solution is prepared by adding 5 µL of calcein AM and 20 µL of EthD-1 to 10 mL of Dulbecco's Phosphate-Buffered Saline (DPBS).[5]
-
Cell Staining: The culture medium is removed from the cells, and 100–200 µL of the staining solution is added to each well.[5]
-
Incubation: The cells are incubated for 30 minutes at room temperature (20–25°C).[5]
-
Imaging: The stained cells are visualized using a fluorescence microscope with appropriate filters for FITC (for live cells) and RFP (for dead cells).[5]
Mandatory Visualizations
Below are diagrams illustrating a typical cytotoxicity experimental workflow and a representative signaling pathway potentially involved in compound-induced cell death.
Caption: A generalized workflow for in vitro cytotoxicity testing.
Caption: A simplified diagram of potential apoptosis signaling pathways.
References
- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. advancedbiomatrix.com [advancedbiomatrix.com]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety, handling, and disposal information for 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid (CAS Number: 1000018-48-3). The following procedures are designed to ensure the safe management of this chemical in a laboratory setting and to provide clear, actionable steps for its use and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant.[1][2] The toxicological properties of this compound have not been fully investigated, warranting cautious handling to minimize exposure.[1] Adherence to the following PPE guidelines is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and irritation. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a chemical fume hood to avoid dust inhalation. | The material is irritating to the mucous membranes and upper respiratory tract.[1] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][5][6]
-
Keep away from strong oxidizing agents, strong acids, and strong bases.[1]
Emergency and First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of clean, running water for at least 15 minutes, keeping the eyelids open. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area immediately with generous amounts of running water and non-abrasive soap.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3] |
Spill and Disposal Plan
Spill Containment: In case of a spill, wear appropriate personal protective equipment, including a respirator, impervious boots, and heavy rubber gloves.[1] Scoop up the solid material or absorb any liquid component and place it into a suitable, closed container for disposal.[1][5] Ventilate the area and wash the spill site after material pickup is complete.[1]
Waste Disposal: Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[5] Do not allow the chemical to enter drains or waterways.[3]
Procedural Workflow for Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
